molecular formula C18H23NO4 B1156784 Pandamarilactonine A CAS No. 303008-80-2

Pandamarilactonine A

Cat. No.: B1156784
CAS No.: 303008-80-2
M. Wt: 317.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-Methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one is a natural product found in Pandanus amaryllifolius with data available.

Properties

IUPAC Name

(5Z)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSICZNIIIPFAAO-UPYRFZFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pandamarilactonine A discovery from Pandanus amaryllifolius

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Isolation, Structure, and Biological Activity of a Promising Alkaloid from Pandanus amaryllifolius

This technical guide provides a comprehensive overview of the discovery of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the extraction, purification, structural elucidation, and biological evaluation of this natural product.

Introduction

Pandanus amaryllifolius, commonly known as pandan, is a tropical plant widely used in Southeast Asian cuisine for its distinct aroma. Beyond its culinary applications, the plant has a history of use in traditional medicine. Phytochemical investigations have revealed a rich diversity of bioactive compounds within Pandanus amaryllifolius, including a class of structurally unique pyrrolidine alkaloids. Among these, this compound has emerged as a compound of significant interest due to its potential pharmacological activities.

Isolation and Purification

The isolation of this compound from the leaves of Pandanus amaryllifolius is typically achieved through an acid-base extraction methodology. This process leverages the basic nature of alkaloids to separate them from other plant constituents.

Experimental Protocol: Acid-Base Extraction

A detailed protocol for the acid-base extraction of alkaloids from Pandanus amaryllifolius leaves is outlined below.

Materials:

Procedure:

  • Extraction: The dried and powdered leaves are macerated with 95% ethanol at room temperature. The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Acid-Base Partitioning:

    • The crude ethanol extract is dissolved in a mixture of diethyl ether and 2M hydrochloric acid.

    • The mixture is transferred to a separatory funnel and shaken vigorously. The acidic aqueous layer, containing the protonated alkaloids, is collected. The organic layer is discarded.

    • The acidic aqueous layer is then basified to a pH of 9-10 using 2M sodium hydroxide or concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is then extracted multiple times with chloroform. The chloroform layers are combined.

  • Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid extract.

  • Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel or reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate this compound.[1]

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification Pandan_Leaves Dried, Powdered Pandanus amaryllifolius Leaves Ethanol_Extraction Maceration with 95% Ethanol Pandan_Leaves->Ethanol_Extraction Crude_Extract Crude Ethanol Extract Ethanol_Extraction->Crude_Extract Acidification Dissolve in Et₂O / 2M HCl Crude_Extract->Acidification Aqueous_Layer Acidic Aqueous Layer (Alkaloid Salts) Acidification->Aqueous_Layer Basification Basify with NaOH / NH₄OH Aqueous_Layer->Basification Chloroform_Extraction Extract with Chloroform Basification->Chloroform_Extraction Crude_Alkaloids Crude Alkaloid Extract Chloroform_Extraction->Crude_Alkaloids Chromatography Chromatographic Separation (e.g., HPLC) Crude_Alkaloids->Chromatography Pure_Compound This compound Chromatography->Pure_Compound G Pandan_Extract Pandanus amaryllifolius Extract Mitochondrion Mitochondrion Pandan_Extract->Mitochondrion induces stress XIAP XIAP (suppression) Pandan_Extract->XIAP Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 (activation) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis p53 p53 p53->Mitochondrion associated with

References

The Isolation and Structural Elucidation of Pandamarilactonine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. This document details the experimental protocols for its extraction and purification, summarizes its key spectral data for structural confirmation, and presents its known antimicrobial properties.

Isolation of this compound

This compound is naturally found in the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1][2] The isolation of this compound is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation.

Experimental Protocol for Isolation

The following protocol outlines the general procedure for the isolation of this compound from the leaves of Pandanus amaryllifolius.[3]

1.1.1. Plant Material and Extraction:

  • Air-dried and ground leaves of Pandanus amaryllifolius (1.1 kg) are percolated with methanol (B129727) (MeOH) for three consecutive days.[3]

  • The combined methanolic filtrate is concentrated under reduced pressure to yield a crude extract.[3]

1.1.2. Acid-Base Partitioning:

  • The crude extract is dissolved in 1M sulfuric acid (H₂SO₄) and partitioned with dichloromethane (B109758) (DCM) three times.[3]

  • The acidic aqueous layer is then basified to a pH of 8 with sodium carbonate (Na₂CO₃).[3]

  • The basified solution is extracted again with DCM. The combined organic layers are concentrated under reduced pressure to obtain the crude alkaloidal extract.[3]

1.1.3. Chromatographic Purification:

  • The crude alkaloidal extract is subjected to silica (B1680970) gel column chromatography.

  • Further purification is achieved through subsequent chromatographic techniques, such as medium-pressure liquid chromatography, to yield pure this compound.[4]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7] The proposed structure was ultimately confirmed by total synthesis.[8][9]

Spectroscopic Data

High-resolution mass spectrometry established the molecular formula of this compound as C₁₈H₂₃NO₄.[4][5] Detailed 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were instrumental in elucidating the connectivity and stereochemistry of the molecule.[5][10]

Table 1: Spectroscopic Data for this compound

Technique Observation
High-Resolution Mass Spectrometry (HR-FAB-MS) m/z 318.1721 [M + H]⁺, consistent with the molecular formula C₁₈H₂₃NO₄.[5]
¹H NMR The ¹H NMR spectrum shows characteristic signals for a pyrrolidine ring, two α,β-unsaturated γ-lactone moieties, and a γ-alkylidene group.[6]
¹³C NMR The ¹³C NMR spectrum confirms the presence of 18 carbon atoms, including carbonyl carbons of the lactone rings, olefinic carbons, and aliphatic carbons of the pyrrolidine ring and alkyl chains.[1][6]

Note: A detailed table of specific ¹H and ¹³C NMR chemical shifts for this compound is best obtained by referencing the primary literature cited.

Biological Activity

This compound has demonstrated notable antimicrobial properties, particularly against the pathogenic bacterium Pseudomonas aeruginosa.

Antimicrobial Activity

Studies have shown that this compound is the most active among several alkaloids isolated from P. amaryllifolius against P. aeruginosa.[3][6][11]

Table 2: Antimicrobial Activity of this compound against Pseudomonas aeruginosa

Parameter Value Reference
Minimum Inhibitory Concentration (MIC) 15.6 µg/mL[3][11]
Minimum Bactericidal Concentration (MBC) 31.25 µg/mL[3][11]

Visualized Workflows

The following diagrams illustrate the key processes in the study of this compound.

Isolation_Workflow Start Dried & Ground Pandanus amaryllifolius Leaves Extraction Methanol Extraction Start->Extraction Concentration1 Concentration (Reduced Pressure) Extraction->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloid Crude Alkaloid Extract AcidBase->CrudeAlkaloid Chromatography Chromatographic Purification CrudeAlkaloid->Chromatography PureCompound This compound Chromatography->PureCompound

Caption: Workflow for the isolation of this compound.

Structure_Elucidation_Workflow IsolatedCompound Isolated this compound MassSpec Mass Spectrometry (HR-FAB-MS) IsolatedCompound->MassSpec NMR NMR Spectroscopy (1H, 13C, 2D NMR) IsolatedCompound->NMR MolecularFormula Molecular Formula (C18H23NO4) MassSpec->MolecularFormula StructuralFragments Structural Fragments & Connectivity NMR->StructuralFragments ProposedStructure Proposed Structure MolecularFormula->ProposedStructure StructuralFragments->ProposedStructure TotalSynthesis Total Synthesis ProposedStructure->TotalSynthesis ConfirmedStructure Confirmed Structure of This compound TotalSynthesis->ConfirmedStructure

References

Biomimetic Total Synthesis of Pandamarilactonine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biomimetic total synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the tropical medicinal plant Pandanus amaryllifolius Roxb. The structure of this compound, along with its diastereomer Pandamarilactonine B, was confirmed through a biomimetic synthesis approach.[1][2] This document details the proposed biosynthetic pathway, the synthetic strategy, and available experimental data, offering valuable insights for researchers in natural product synthesis and drug development.

Introduction

This compound is a member of the Pandanus alkaloids, a family of natural products characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety.[1][3] These compounds are of interest due to the traditional medicinal applications of P. amaryllifolius, which include treatments for a variety of ailments.[4] The biomimetic total synthesis serves not only to confirm the proposed structure of the natural product but also to provide a synthetic route for producing analogs for further biological evaluation. The key precursor in the biosynthesis of many Pandanus alkaloids is believed to be pandanamine, a symmetrical secondary amine.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed from 4-hydroxy-4-methylglutamic acid, which is a known constituent of related Pandanus species. This amino acid is thought to be a precursor to the key intermediate, pandanamine. The proposed pathway involves the formation of two γ-lactone rings, followed by cyclization and subsequent transformations to yield the final product.

Biosynthetic Pathway of this compound cluster_precursor Precursor cluster_intermediate Key Intermediate cluster_product Product 4_hydroxy_4_methylglutamic_acid 4-Hydroxy-4-methylglutamic Acid pandanamine Pandanamine 4_hydroxy_4_methylglutamic_acid->pandanamine Multiple Steps pandamarilactonine_A This compound pandanamine->pandamarilactonine_A Spirocyclization & Elimination

Caption: Proposed biosynthetic route to this compound via the key intermediate pandanamine.

Biomimetic Total Synthesis

The first biomimetic total synthesis of this compound was accomplished by Takayama et al. This synthesis provided chemical support for the proposed biogenetic route and confirmed the structure that had been deduced from spectroscopic analysis. A key feature of this synthesis is the construction of the characteristic spiro-N,O-acetal core.

A related synthesis of Pandamarilactone-1, which also produced Pandamarilactonines A-D as side products, utilized a furan (B31954) oxidation strategy. This approach also centered on a key intermediate analogous to pandanamine, which undergoes spirocyclization and elimination.

Synthetic Workflow Overview

The general synthetic strategy involves the preparation of a symmetrical di(furylalkyl)amine precursor, followed by oxidation of the furan rings to form butenolides. The subsequent acid-mediated spirocyclization and elimination cascade yields the target this compound, often as a mixture with its diastereomers.

Synthetic Workflow for this compound start Starting Materials (e.g., 5-chloro-1-pentyne, hydroxyacetone) difurylalkylamine_synthesis Synthesis of Symmetrical Di(furylalkyl)amine start->difurylalkylamine_synthesis oxidation Furan Oxidation (e.g., with singlet oxygen) difurylalkylamine_synthesis->oxidation spirocyclization Acid-Mediated Spiro-N,O-acetalization and Elimination oxidation->spirocyclization product This compound (and other diastereomers) spirocyclization->product

Caption: General experimental workflow for the biomimetic synthesis of this compound.

Quantitative Data

While the seminal paper by Takayama et al. mentions that the yield of the final stage of their synthesis was not satisfactory, specific quantitative data from the abstract is limited. In a related synthesis of Pandamarilactone-1 by Pearson et al., this compound was obtained as part of a mixture. The yield for the direct conversion to Pandamarilactone-1 was reported as 12%, with the remainder being a mixture of Pandamarilactonines A-D.

StepProduct(s)Reported YieldReference
Acid-mediated spirocyclizationPandamarilactone-112%Pearson et al., 2014
Mixture of Pandamarilactonines A-DMajorityPearson et al., 2014
Final step of biomimetic synthesisThis compound and BNot satisfactoryTakayama et al., 2000

Experimental Protocols

Detailed experimental protocols require access to the full research articles. However, based on the provided information, the key experimental steps can be outlined as follows.

Synthesis of the Di(furylalkyl)amine Precursor

The synthesis of the symmetrical di(furylalkyl)amine precursor can be achieved through various routes. One approach involves the reaction of functionalized acetylide organometallics with hydroxyacetone, followed by cyclodehydration to form the furan rings. Subsequent functional group manipulations, such as converting a terminal alkyne to a chloropropyl group, followed by reductive amination, can yield the desired amine.

Furan Oxidation

The oxidation of the furan moieties is a crucial step to generate the butenolide rings. A common method employed is photooxidation using singlet oxygen (¹O₂). This reaction is typically carried out in the presence of a photosensitizer, such as methylene (B1212753) blue, under irradiation with visible light. The resulting bis(methoxybutenolide) derivative is a masked form of pandanamine.

Spiro-N,O-acetalization and Elimination

The final step in the biomimetic synthesis is the acid-catalyzed cascade reaction. Treatment of the bis(methoxybutenolide) intermediate with an acid, such as sulfuric acid (H₂SO₄), in a biphasic system (e.g., H₂O/CH₂Cl₂) can initiate the spirocyclization and subsequent elimination to afford this compound along with its diastereomers. The reaction conditions, particularly the amount of acid, can influence the product distribution.

Conclusion

The biomimetic total synthesis of this compound has been instrumental in confirming its structure and providing a plausible biosynthetic pathway. The synthetic strategies, particularly those involving furan oxidation and acid-catalyzed spirocyclization, offer a robust platform for the synthesis of other Pandanus alkaloids. Further optimization of the reaction conditions could improve the yield and diastereoselectivity of the synthesis, facilitating more detailed biological studies of these intriguing natural products. For complete and detailed experimental procedures, consultation of the primary literature is highly recommended.

References

Pandamarilactonine A: A Technical Guide on its Chemical Properties and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A is a pyrrolidine (B122466) alkaloid first isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and stereochemistry of this compound, with a focus on the pivotal revision of its relative stereochemistry through total synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this natural product.

Chemical Properties

This compound is a complex molecule with a pyrrolidinyl-α,β-unsaturated γ-lactone moiety.[4][5] Its chemical properties have been characterized through various spectroscopic methods and total synthesis. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₁NO₄Inferred from related compounds
Appearance Amorphous powder[5]
Optical Rotation [α]D²⁵ +8.5 (c 0.4, CHCl₃) for (+)-enantiomerTakayama et al. (2005)

Note: Detailed physicochemical properties like melting point, boiling point, and solubility are not extensively reported in the reviewed literature.

Stereochemistry

The stereochemistry of this compound was a subject of revision. Initially proposed based on spectroscopic analysis, the relative stereochemistry was later corrected through total synthesis by the research group of Hiromitsu Takayama.[6][7][8]

The key revision centered on the relative configuration of the stereocenters at the junction of the pyrrolidine ring and the lactone moiety. The total synthesis of this compound and its related alkaloids, Pandamarilactonine-C and -D, allowed for unambiguous assignment of the correct relative stereochemistry.[6][7][8]

The logical workflow for the revision of this compound's stereochemistry is depicted below.

stereochemistry_revision cluster_initial Initial Stereochemistry Proposal cluster_synthesis Synthetic Revision initial_proposal Spectroscopic Analysis (e.g., NOE experiments) proposed_structure Initially Proposed Stereochemistry of This compound & B initial_proposal->proposed_structure total_synthesis Total Synthesis of This compound & C proposed_structure->total_synthesis Inconsistency Found nmr_comparison Comparison of Spectroscopic Data (Synthetic vs. Natural) total_synthesis->nmr_comparison revised_structure Revised Relative Stereochemistry of This compound & B nmr_comparison->revised_structure

Stereochemistry Revision of this compound

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported ¹H and ¹³C NMR data for the revised structure.

¹H NMR (CDCl₃, 500 MHz)

ProtonChemical Shift (δ, ppm)
H-2'3.18
H-54.73
H-47.13
Me-61.93

¹³C NMR (CDCl₃, 125 MHz)

CarbonChemical Shift (δ, ppm)
C-2174.3
C-3130.7
C-4147.7
C-583.8
C-610.7
C-2'-
C-3'-
C-4'-
C-5'-

Note: This is a partial list of the key NMR signals as reported in the literature. For a complete assignment, refer to the primary research articles.[5]

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of this compound from the leaves of Pandanus amaryllifolius involves the following steps:

  • Extraction: The fresh leaves are typically macerated and extracted with a solvent such as methanol.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction. The extract is acidified, washed with an organic solvent to remove neutral and acidic components, and then basified to liberate the free alkaloids, which are subsequently extracted into an organic solvent like chloroform.

  • Chromatography: The crude alkaloid mixture is then subjected to multiple chromatographic separations, typically starting with silica (B1680970) gel column chromatography followed by further purification using techniques like medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[6]

The workflow for a typical isolation process is outlined below.

isolation_workflow plant_material Fresh Leaves of Pandanus amaryllifolius extraction Methanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel mplc Medium-Pressure Liquid Chromatography (MPLC) silica_gel->mplc pure_compound Pure this compound mplc->pure_compound

Isolation Workflow for this compound
Total Synthesis

The total synthesis of this compound was instrumental in revising its stereochemistry. While several synthetic routes have been developed, a key approach involves the construction of the pyrrolidine and butenolide moieties and their subsequent coupling. The synthesis by Takayama and colleagues provided the basis for the stereochemical revision.[7][8] Although detailed, step-by-step laboratory procedures are beyond the scope of this guide, the general synthetic strategy is a valuable reference.

Biological Activity and Signaling Pathways

Preliminary studies have shown that this compound exhibits antimicrobial activity.[2][3] Specifically, it was found to be active against Pseudomonas aeruginosa.[2] However, based on the current body of scientific literature, there is no information available regarding the specific signaling pathways through which this compound exerts its biological effects. Further research is required to elucidate its mechanism of action and to explore its potential as a therapeutic agent.

Conclusion

This compound is a structurally interesting natural product with a revised stereochemistry that was unequivocally established through total synthesis. This technical guide has summarized its key chemical properties, spectroscopic data, and the methodologies for its isolation and synthesis. While its antimicrobial activity has been noted, its mechanism of action and interaction with cellular signaling pathways remain an open area for future investigation. The information presented here serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the potential of this compound and related alkaloids.

References

Unveiling the Bioactive Potential of Pandamarilactonine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its biological activities, supported by available quantitative data, detailed experimental protocols, and visualizations of associated workflows. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural product.

Biological Activities of this compound

Current research indicates that this compound exhibits a range of biological activities, including antimicrobial, neuroprotective, and potential anti-inflammatory and anticancer effects. The following sections delve into the specifics of each of these activities.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against the pathogenic bacterium Pseudomonas aeruginosa.

Quantitative Data

Test OrganismMIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosa15.631.25
Escherichia coliModerate InhibitionNot Reported
Staphylococcus aureusModerate InhibitionNot Reported

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity of this compound was assessed using a broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The plate is then incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture D Inoculation with Bacteria A->D B This compound Stock C Serial Dilution in 96-well plate B->C C->D E Incubation (37°C, 24h) D->E F MIC Determination (Visual) E->F G Sub-culture on Agar F->G H MBC Determination G->H

Workflow for MIC and MBC Determination.

Neuroprotective Activity

Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases by demonstrating its ability to inhibit the formation of Amyloid-beta (Aβ) aggregates and Advanced Glycation End-products (AGEs).

Quantitative Data

AssayConcentrationInhibition (%)
AGEs Formation Inhibition (BSA-dextrose model)100 µg/mL74
AGEs Formation Inhibition (BSA-dextrose model)50 µg/mL50

Experimental Protocol: Inhibition of Advanced Glycation End-products (AGEs) Formation

This assay evaluates the ability of a compound to inhibit the non-enzymatic glycation of proteins.

  • Reaction Mixture: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) as the model protein and a reducing sugar such as dextrose or fructose (B13574) to induce glycation.

  • Treatment: Different concentrations of this compound are added to the reaction mixture. A control group without the test compound is also included.

  • Incubation: The mixtures are incubated at 37°C for an extended period (e.g., 7-14 days) to allow for the formation of AGEs.

  • Fluorescence Measurement: The formation of fluorescent AGEs is quantified by measuring the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples treated with this compound to that of the untreated control.

G A BSA + Dextrose Solution B Add this compound A->B C Incubate (37°C, 7-14 days) B->C D Measure Fluorescence (Ex: 370nm, Em: 440nm) C->D E Calculate % Inhibition D->E

Workflow for AGEs Formation Inhibition Assay.

Anti-Inflammatory and Anticancer Activities

While extracts and total alkaloid mixtures from Pandanus amaryllifolius have shown anti-inflammatory and cytotoxic activities, specific quantitative data for isolated this compound is currently limited in the publicly available scientific literature. Further research is required to elucidate its specific contributions to these biological effects.

Prospective Experimental Protocols

  • Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

    • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured.

    • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

    • Treatment: The stimulated cells are treated with various concentrations of this compound.

    • NO Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

    • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency.

G cluster_0 Cell Culture cluster_1 Inflammatory Stimulation cluster_2 Treatment cluster_3 Analysis A RAW 264.7 Macrophages B LPS Stimulation A->B C Add this compound B->C D Measure Nitrite (Griess Assay) C->D E Calculate IC50 D->E

Prospective Workflow for NO Inhibition Assay.

  • Anticancer Activity (MTT Assay):

    • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates.

    • Treatment: The cells are treated with various concentrations of this compound.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • IC50 Calculation: The IC50 value, representing the concentration that inhibits 50% of cell growth, is calculated.

G A Seed Cancer Cells B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Pandamarilactonine A and its structurally related alkaloids. Sourced primarily from the leaves and roots of various species of the Pandanus genus, these compounds have garnered significant interest within the scientific community for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This document consolidates the current knowledge on their botanical origins, presents quantitative data on their isolation, details the experimental protocols for their extraction and characterization, and illustrates key processes through diagrams.

Botanical Distribution and Alkaloid Profile

The principal natural source of this compound and its related alkaloids is Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma in culinary applications and for its traditional medicinal uses.[1][2] Phytochemical investigations have revealed a rich diversity of alkaloids within this and other Pandanus species, such as Pandanus tectorius. These alkaloids can be broadly categorized based on their skeletal structures, which often feature a γ-alkylidene-α,β-unsaturated-γ-lactone or γ-lactam system.[1]

The alkaloid composition can vary depending on the geographical location of the plant material, with studies reporting on samples collected from Vietnam, Indonesia, and the Philippines.[3][4][5] Both the leaves and roots of P. amaryllifolius have been found to be sources of these compounds, with some alkaloids being unique to a specific plant part.[4][5]

Quantitative Data on Alkaloid Isolation

The yield of total alkaloid mixtures and individual compounds from Pandanus species can vary. The following tables summarize the available quantitative data from the cited literature.

Table 1: Total Alkaloid Yield from Pandanus Species

Plant SpeciesPlant PartYield of Total Alkaloid Mixture (%)Reference
Pandanus amaryllifoliusLeavesNot explicitly quantified in most studies, but a crude alkaloidal extract is the starting point for isolation.[6]
Pandanus tectoriusNot specified0.02[3]

Table 2: Isolated Alkaloids from Pandanus Species

Alkaloid NamePlant SourcePlant PartReference
This compoundPandanus amaryllifoliusLeaves[2][7]
Pandamarilactonine BPandanus amaryllifolius, Pandanus tectoriusLeaves[2][3]
Pandamarilactonine CPandanus amaryllifoliusLeaves[8]
Pandamarilactonine DPandanus amaryllifoliusLeaves[8]
5(E)-pandamarilactonine-32Pandanus amaryllifoliusAerial Parts[1]
Pandamarilactonine GPandanus tectoriusNot specified[3]
Pandamarilactonine HPandanus amaryllifoliusRoots[5]
N-acetylnorthis compoundPandanus amaryllifolius, Pandanus tectoriusAerial Parts[1][3]
N-acetylnorpandamarilactonine BPandanus amaryllifoliusAerial Parts[1]
Pandalizine APandanus amaryllifoliusAerial Parts[1]
Pandalizine BPandanus amaryllifoliusAerial Parts[1]
PandanmenyaminePandanus amaryllifoliusAerial Parts[1]
Pandamarilactone-1Pandanus amaryllifoliusLeaves[2]
Pandamarilactone-32Pandanus amaryllifoliusLeaves[2]
Pandamarilactone 2Pandanus amaryllifoliusAerial Parts[1]
Pandamarilactone 3Pandanus amaryllifoliusAerial Parts[1]
PandalactoninePandanus amaryllifoliusAerial Parts[1]
6E-pandanaminePandanus amaryllifoliusLeaves[4]
Dubiusamine APandanus tectoriusNot specified[3]

Experimental Protocols

The isolation and characterization of this compound and related alkaloids involve a series of well-established phytochemical techniques. The following sections detail the typical methodologies cited in the literature.

General Extraction and Isolation Workflow

A common approach for the extraction of these alkaloids involves an initial solvent extraction of the dried and powdered plant material, followed by an acid-base partitioning to separate the alkaloids from other secondary metabolites. Further purification is achieved through various chromatographic techniques.

experimental_workflow plant_material Dried & Powdered Plant Material (Leaves/Roots) extraction Solvent Extraction (e.g., EtOH, MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning (e.g., HCl/Et2O, then NaOH/CHCl3) crude_extract->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloids->chromatography isolated_alkaloids Isolated Alkaloids (e.g., this compound) chromatography->isolated_alkaloids structure_elucidation Structure Elucidation (NMR, MS, etc.) isolated_alkaloids->structure_elucidation biosynthetic_pathway precursors Amino Acid Precursors (e.g., 4-hydroxy-4-methylglutamic acid) pandanamine Pandanamine (Symmetrical Secondary Amine) precursors->pandanamine spirocyclization Spirocyclization & Further Modifications pandanamine->spirocyclization pandamarilactonine_A This compound spirocyclization->pandamarilactonine_A related_alkaloids Related Alkaloids (e.g., Pandamarilactonine B, C, etc.) spirocyclization->related_alkaloids

References

Spectroscopic and Structural Elucidation of Pandamarilactonine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its relative stereochemistry being definitively established through total synthesis. This document collates the key spectroscopic data and experimental methodologies from pivotal publications to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

The structural framework of this compound was pieced together using one- and two-dimensional NMR experiments, while its molecular weight and fragmentation pattern were determined by mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.61m
31.85, 2.05m
41.60m
52.95, 3.25m
75.98s
81.88s
106.83q7.0
111.87d7.0
144.80d9.5
153.45m
161.30, 1.95m
172.90, 3.20m
181.25d6.5
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
260.4
331.8
424.5
553.8
6170.5
7118.2
8163.4
99.7
10138.1
1113.5
13173.8
1482.1
1558.7
1628.7
1754.2
1821.2
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HR-FABMSPositive318.1705[M+H]⁺ (Calculated for C₁₈H₂₄NO₄: 318.1705)

Experimental Protocols

The spectroscopic data presented above were obtained following specific experimental procedures as detailed in the primary literature.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.0).

Mass Spectrometry

High-resolution mass spectra were obtained using a JEOL JMS-700 mass spectrometer with fast atom bombardment (FAB) as the ionization technique.

Workflow and Structural Elucidation

The process of isolating and characterizing a novel natural product like this compound follows a systematic workflow. This involves extraction from the natural source, purification, and subsequent structural elucidation using a combination of spectroscopic methods. The logical flow of this process is depicted in the diagram below.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Pandanus amaryllifolius (Leaves) crude_extract Crude Alkaloid Extract plant_material->crude_extract purification Chromatographic Purification crude_extract->purification isolated_compound This compound purification->isolated_compound nmr NMR Spectroscopy (1H, 13C, 2D) isolated_compound->nmr Provides connectivity and chemical environment ms Mass Spectrometry (HR-FABMS) isolated_compound->ms Determines molecular formula and fragmentation planar_structure Planar Structure Determination nmr->planar_structure ms->planar_structure stereochemistry Stereochemical Analysis planar_structure->stereochemistry Requires further analysis (e.g., NOESY, Total Synthesis) final_structure Revised Structure of This compound stereochemistry->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The initial structural hypothesis based on spectroscopic data was later refined through total synthesis, which unequivocally established the relative stereochemistry of this compound. This comprehensive approach, combining advanced spectroscopic techniques with synthetic chemistry, is fundamental in modern natural product research.

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Pandamarilactonine A in Pandanus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Pandamarilactonine A, a notable alkaloid isolated from Pandanus species, particularly Pandanus amaryllifolius. While significant progress has been made in the isolation, structure elucidation, and total synthesis of this compound, the intricate enzymatic steps of its natural biosynthesis remain largely uncharted territory. This document synthesizes the available literature, proposes a plausible biosynthetic pathway based on biomimetic synthesis and precursor identification, and outlines the experimental methodologies required for its full elucidation.

Introduction to this compound

This compound is a pyrrolidine (B122466) alkaloid that, along with its congeners, has been isolated from various Pandanus species.[1][2][3] These compounds are of interest to the scientific community due to their unique chemical structures and potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can provide insights into the novel enzymatic reactions that nature employs, pave the way for the biotechnological production of these alkaloids, and facilitate the chemoenzymatic synthesis of novel derivatives with enhanced therapeutic properties.

A Plausible Biosynthetic Pathway

Direct enzymatic evidence for the biosynthesis of this compound has not yet been reported. However, a plausible pathway has been proposed based on the isolation of key intermediates and successful biomimetic total syntheses.[4][5] The proposed pathway commences from the primary metabolite L-leucine and proceeds through several key intermediates to yield this compound.

Proposed Precursors

The biosynthesis is thought to begin with the amino acid L-leucine , which is hypothesized to be a precursor for the formation of 4-hydroxy-4-methylglutamic acid .[5] This intermediate is then proposed to be a key building block for the symmetrical secondary amine, pandanamine (B1209056) .[4][5] Pandanamine is considered a crucial branching point in the biosynthesis of several Pandanus alkaloids.[5]

The Central Role of Pandanamine

Pandanamine, a symmetrical secondary amine, has been isolated from Pandanus amaryllifolius and is considered a key biogenetic precursor to this compound.[5] The structure of pandanamine provides the core skeleton upon which the final steps of the biosynthesis are built.

Final Steps to this compound

The conversion of pandanamine to this compound likely involves a series of enzymatic transformations, including oxidation and cyclization, to form the characteristic γ-lactone rings. While the specific enzymes catalyzing these steps are unknown, the feasibility of this transformation has been demonstrated through biomimetic chemical synthesis.[1][5]

Pandamarilactonine_A_Biosynthesis cluster_precursors Primary Metabolism cluster_intermediates Key Intermediates cluster_product Final Product L-Leucine L-Leucine 4-Hydroxy-4-methylglutamic acid 4-Hydroxy-4-methylglutamic acid L-Leucine->4-Hydroxy-4-methylglutamic acid Multiple Steps Pandanamine Pandanamine 4-Hydroxy-4-methylglutamic acid->Pandanamine Dimerization & Cyclization This compound This compound Pandanamine->this compound Oxidation & Cyclization

Proposed Biosynthetic Pathway of this compound.

Quantitative Data: A Research Gap

To date, there is a notable absence of quantitative data in the literature concerning the biosynthesis of this compound. Key information such as the in vivo and in vitro kinetics of the biosynthetic enzymes, the concentrations of precursors and intermediates within Pandanus species, and the overall yield of the pathway are yet to be determined. The following table is provided as a template for researchers to summarize such data as it becomes available.

ParameterValueUnitsExperimental ContextReference
Precursor Concentration
L-Leucineµg/g FWP. amaryllifolius leaves
Intermediate Concentration
Pandanamineµg/g FWP. amaryllifolius leaves
Enzyme Kinetics (Hypothetical)
Enzyme Name (e.g., Pandanamine Oxidase)
    Km for PandanamineµMRecombinant enzyme assay
    kcats-1Recombinant enzyme assay
Product Yield
This compoundµg/g FWP. amaryllifolius leaves

Experimental Protocols for Pathway Elucidation

The full elucidation of the this compound biosynthetic pathway will require a combination of classical biochemical techniques and modern molecular biology approaches. The following are detailed methodologies for key experiments that would be essential in this endeavor.

Isotopic Labeling Studies

Objective: To definitively trace the incorporation of precursors into this compound.

Methodology:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 14C-labeled L-leucine.

  • Feeding Experiments: Administer the labeled precursor to Pandanus plant tissues (e.g., leaf discs, cell cultures, or whole plants) through feeding solutions.

  • Incubation: Allow the plant tissue to metabolize the labeled precursor over a time course (e.g., 24, 48, 72 hours).

  • Extraction and Purification: Harvest the tissue and perform a standard alkaloid extraction. Isolate this compound using chromatographic techniques (e.g., HPLC).

  • Detection and Analysis: Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (for 13C) or liquid scintillation counting (for 14C). The position of the label can be determined by NMR spectroscopy for 13C.

Isotopic_Labeling_Workflow A Synthesize Labeled Precursor (e.g., 13C-Leucine) B Administer to Pandanus Tissue A->B C Incubation B->C D Alkaloid Extraction C->D E HPLC Purification of This compound D->E F MS/NMR Analysis E->F G Determine Label Incorporation F->G Gene_Discovery_Logic cluster_A High-Producing Tissue cluster_B Low-Producing Tissue A1 RNA Extraction C RNA Sequencing A1->C B1 RNA Extraction B1->C D Differential Expression Analysis C->D E Identify Upregulated Genes D->E F Select Candidate Enzyme-Coding Genes E->F G Heterologous Expression & Functional Assay F->G H Confirm Enzyme Function G->H

References

Initial Pharmacological Screening of Pandamarilactonine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pharmacological screening of Pandamarilactonine A, an alkaloid isolated from the leaves of Pandanus amaryllifolius. The document synthesizes available data on its biological activities, presents experimental methodologies from key studies, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Pharmacological Data

The initial pharmacological evaluation of this compound has focused on its antimicrobial and potential antidyslipidemic properties. The following tables summarize the key quantitative findings from these studies.

Table 1: Antimicrobial Activity of this compound

MicroorganismAssay TypeResultConcentration
Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)Active15.6 µg/mL
Pseudomonas aeruginosaMinimum Bactericidal Concentration (MBC)Active31.25 µg/mL

Source: Laluces et al., 2015[1][2]

Table 2: In Silico Antidyslipidemic Activity of this compound

Target ProteinPDB IDBinding Energy (kcal/mol)
HMG-CoA Reductase1HW9-5.51
PPAR alpha6LX4-9.10
NPC1L17DFZ-9.71

Source: Lumbanraja et al., 2022[3]

Table 3: In Silico Safety Profile of Pandamarilactonines

TestResult (Value)Unit
LD502.736mol/kg

Source: Lumbanraja et al., 2022[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the protocols used in the key pharmacological studies of this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Isolate this compound stock Prepare stock solution in DMSO start->stock serial_dilution Perform serial two-fold dilutions of this compound in MHB in 96-well plate stock->serial_dilution bacterial_culture Prepare standardized bacterial inoculum (Pseudomonas aeruginosa) inoculate Inoculate each well with bacterial suspension bacterial_culture->inoculate media Prepare Mueller-Hinton Broth (MHB) serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Observe for visible bacterial growth (MIC = lowest concentration with no growth) incubate_mic->read_mic subculture Subculture aliquots from clear wells (from MIC) onto Mueller-Hinton Agar (MHA) read_mic->subculture incubate_mbc Incubate MHA plates at 37°C for 24 hours subculture->incubate_mbc read_mbc Observe for bacterial colonies (MBC = lowest concentration with no colony formation) incubate_mbc->read_mbc

Workflow for determining MIC and MBC of this compound.

Detailed Steps:

  • Preparation of Inoculum: A standardized inoculum of Pseudomonas aeruginosa is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: this compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in no bacterial growth on the MHA plate.

In Silico Molecular Docking

An in silico study was conducted to predict the binding affinity of this compound to key proteins involved in lipid metabolism. This approach helps in identifying potential molecular targets and understanding the mechanism of action at a molecular level.

Workflow for In Silico Molecular Docking

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Optimize 3D structure of This compound run_docking Perform molecular docking using AutoDock ligand_prep->run_docking protein_prep Download and prepare 3D structures of target proteins (HMG-CoA Reductase, PPAR alpha, NPC1L1) define_site Define the binding site on each target protein protein_prep->define_site define_site->run_docking calc_energy Calculate binding energy (kcal/mol) run_docking->calc_energy analyze_interaction Analyze protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) calc_energy->analyze_interaction

General workflow for the in silico molecular docking study.

Detailed Steps:

  • Ligand and Protein Preparation: The 3D structure of this compound was obtained from the PubChem database and optimized. The crystal structures of the target proteins (HMG-CoA reductase, PPAR alpha, and NPC1L1) were downloaded from the Protein Data Bank (PDB).

  • Molecular Docking: The molecular docking simulations were performed using software such as AutoDock. The binding site on each protein was defined, and the binding affinity of this compound to each target was calculated.

  • Analysis: The results were analyzed to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific interactions (e.g., hydrogen bonds) between this compound and the amino acid residues in the binding pocket of the target proteins.

Potential Signaling Pathways and Mechanisms of Action

Based on the in silico docking results, this compound may exert its effects through the modulation of key pathways in lipid metabolism. The following diagrams illustrate these potential mechanisms.

Cholesterol Synthesis Pathway Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. By binding to this enzyme, this compound could potentially inhibit cholesterol production.

Potential Inhibition of HMG-CoA Reductase

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol hmgcr->mevalonate panda This compound panda->hmgcr

This compound may inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis.
PPAR Alpha Activation Pathway

Peroxisome proliferator-activated receptor alpha (PPAR alpha) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation. Activation of PPAR alpha leads to a reduction in triglycerides. This compound's high binding affinity suggests it may act as a PPAR alpha agonist.

Potential Activation of PPAR Alpha

G panda This compound ppara PPAR alpha panda->ppara Activation complex PPAR alpha-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to gene_exp Target Gene Expression (e.g., for fatty acid oxidation) ppre->gene_exp Regulates lipid_metabolism Increased Lipid Metabolism (Reduced Triglycerides) gene_exp->lipid_metabolism

Potential mechanism of this compound as a PPAR alpha agonist.
Inhibition of Cholesterol Absorption

Niemann-Pick C1-Like 1 (NPC1L1) is a protein that is critical for the absorption of dietary and biliary cholesterol in the intestines. The strong binding affinity of this compound to NPC1L1 suggests it could potentially block cholesterol absorption.

Potential Inhibition of NPC1L1

G cholesterol Dietary Cholesterol npc1l1 NPC1L1 Transporter cholesterol->npc1l1 enterocyte Enterocyte (Intestinal Cell) npc1l1->enterocyte Mediates absorption Cholesterol Absorption enterocyte->absorption panda This compound panda->npc1l1 Inhibition

This compound may inhibit cholesterol absorption by targeting the NPC1L1 transporter.

Conclusion and Future Directions

The initial pharmacological screening of this compound reveals its potential as a novel antimicrobial agent against Pseudomonas aeruginosa and as a candidate for the development of new antidyslipidemic drugs. The in silico data provide a strong rationale for its potential mechanisms of action, which involve the modulation of key proteins in cholesterol synthesis, fatty acid metabolism, and cholesterol absorption.

Further research is warranted to validate these in silico findings through robust in vitro and in vivo studies. Future investigations should focus on:

  • Broad-spectrum antimicrobial activity screening.

  • In vitro enzyme inhibition assays for HMG-CoA reductase.

  • Cell-based reporter assays to confirm PPAR alpha agonism.

  • In vivo studies in animal models of dyslipidemia to evaluate efficacy and safety.

  • Pharmacokinetic and pharmacodynamic profiling.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The preliminary data are promising and provide a solid basis for further investigation into this natural product.

References

A Comprehensive Review of Pandanus Alkaloids: Isolation, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Pandanus, commonly known as screw pine, encompasses a diverse group of plants distributed throughout the tropical and subtropical regions of the world.[1][2] Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments, including headaches, rheumatism, fever, and wounds.[3][4][5] Modern phytochemical investigations have revealed that the pharmacological activities of Pandanus species can be attributed to a rich array of secondary metabolites, with alkaloids being of significant interest. This technical guide provides an in-depth review of the literature on Pandanus alkaloids, focusing on their isolation, structural diversity, and reported biological properties, with a particular emphasis on quantitative data and experimental methodologies.

Isolation and Structural Elucidation of Pandanus Alkaloids

Alkaloids from Pandanus species, primarily isolated from the leaves and roots, are characterized by diverse structural skeletons, including pyrrolidine, piperidine, indolizidine, and spiropiperidine moieties, often featuring an α,β-unsaturated γ-lactone or γ-lactam ring system. The most extensively studied species is Pandanus amaryllifolius, which has yielded a plethora of unique alkaloids. Other species, such as P. tectorius, P. odoratissimus, and P. fascicularis, have also been found to contain various bioactive alkaloids.

The general workflow for the isolation and characterization of Pandanus alkaloids is a multi-step process that begins with extraction from the plant material, followed by purification and structural determination.

G General Workflow for Pandanus Alkaloid Isolation and Characterization plant_material Plant Material (Leaves/Roots) extraction Extraction with Solvent (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid chromatography Chromatographic Separation (CC, HPLC) crude_alkaloid->chromatography fractions Fractions chromatography->fractions pure_alkaloids Pure Alkaloids fractions->pure_alkaloids structure_elucidation Structural Elucidation pure_alkaloids->structure_elucidation bioassays Biological Activity Screening pure_alkaloids->bioassays spectroscopy Spectroscopic Analysis (NMR, MS) structure_elucidation->spectroscopy

Caption: General workflow for isolating and characterizing Pandanus alkaloids.
Experimental Protocol: Alkaloid Extraction and Isolation

A representative protocol for the extraction and isolation of alkaloids from Pandanus amaryllifolius leaves is as follows:

  • Extraction: Air-dried and ground leaves (e.g., 1.1 kg) are percolated with methanol (B129727) (e.g., 7 L) for several days. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 1M H₂SO₄) and partitioned with a non-polar solvent like dichloromethane (B109758) (DCM) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 8).

  • Alkaloid Extraction: The basified solution is extracted again with DCM. The organic layers are collected and concentrated under reduced pressure to obtain the crude alkaloidal extract.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds of interest are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure alkaloids.

Experimental Protocol: Structural Elucidation

The structures of isolated alkaloids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.

Biological Properties of Pandanus Alkaloids

Pandanus alkaloids have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The quantitative data for some of these activities are summarized in the tables below.

Antimicrobial Activity

Several alkaloids isolated from P. amaryllifolius have demonstrated activity against various bacterial strains.

Table 1: Antimicrobial Activity of Alkaloids from Pandanus amaryllifolius

AlkaloidTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Pandamarilactonine-APseudomonas aeruginosa15.631.25
Pandamarilactone-1Pseudomonas aeruginosa>500>500
Pandamarilactonine-BPseudomonas aeruginosa500>500
Crude Alkaloid ExtractPseudomonas aeruginosa125>500

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using a microwell dilution assay:

  • Preparation of Test Compounds: The isolated alkaloids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration (e.g., 1 mg/mL).

  • Serial Dilution: The stock solution is serially diluted (1:2) in a 96-well microtiter plate containing culture medium to achieve a range of concentrations.

  • Inoculation: A standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL) is added to each well.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no growth are subcultured onto nutrient agar (B569324) plates and incubated for another 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Anti-inflammatory Activity

The anti-inflammatory properties of Pandanus extracts and their constituent alkaloids have been investigated using various in vitro and in vivo models.

Table 2: Anti-inflammatory Activity of Pandanus Alkaloids and Extracts

Compound/ExtractAssayTest SystemConcentration/Dose% InhibitionIC₅₀Reference
P. tectorius aqueous extractCarrageenan-induced paw edemaRats500 mg/kg--
P. odoratissimus methanolic extractCarrageenan-induced paw edemaRats100 mg/kg68%-
P. odoratissimus methanolic extractFormalin-induced paw edemaRats100 mg/kg64.2%-
Total alkaloid mixture (P. amaryllifolius)TNF-α releaseLPS-stimulated THP-1 cells->80%-
Pandalizine BNO productionLPS-activated RAW264.7 cells--0.80 ± 0.06 µM
Pandamarilactone-31NO productionLPS-activated RAW264.7 cells--1.10 ± 0.13 µM

IC₅₀: Half maximal inhibitory concentration.

This is a widely used model to assess acute inflammation:

  • Animal Groups: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac (B195802) sodium), and test groups receiving different doses of the Pandanus extract or alkaloid.

  • Administration: The test substances and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan (e.g., 1% w/v) is given into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells:

  • Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophages.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

  • Treatment: The cells are co-incubated with LPS and various concentrations of the test compounds.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Calculation of Inhibition: The percentage inhibition of TNF-α release is calculated by comparing the results from the treated cells to those of the untreated (LPS only) control.

Antioxidant Activity

The antioxidant potential of Pandanus extracts has been evaluated using various radical scavenging assays.

Table 3: Antioxidant Activity of Pandanus Extracts

ExtractAssayIC₅₀Reference
P. fascicularis chloroform (B151607) fraction of methanolic extractDPPH radical scavenging39.89 µg/mL
P. amaryllifolius methanolic extractDPPH radical scavenging97.78 ± 2.87 µg/mL
P. amaryllifolius aqueous extractDPPH radical scavenging107.02 ± 4.66 µg/mL

IC₅₀: Half maximal inhibitory concentration.

This is a common method for assessing antioxidant activity:

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test extract or compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance of the sample compared to a control (DPPH solution without the sample). The IC₅₀ value is then determined.

Neuroprotective Properties

Recent studies have explored the potential of Pandanus alkaloids in the context of neurodegenerative diseases, particularly Alzheimer's disease, by investigating their ability to inhibit the formation of advanced glycation end products (AGEs) and the aggregation of amyloid-beta (Aβ) peptides.

Table 4: Neuroprotective-Related Activities of Pandanus amaryllifolius Alkaloids

AlkaloidAssayConcentration% InhibitionReference
Pandamarilactonine-AAGEs Formation Inhibition100 µg/mL74%
Pandamarilactonine-AAGEs Formation Inhibition50 µg/mL50%
Pandamarilactonine-BAGEs Formation Inhibition100 µg/mL56%
Pandamarilactonine-BAGEs Formation Inhibition50 µg/mL34%
Pandamarilactonine-AAβ Aggregation InhibitionNot specified74%
Pandanusine BAβ Aggregation InhibitionNot specified66%
Pandamarilactonine-BAβ Aggregation InhibitionNot specified63%

This in vitro assay assesses the ability of a compound to prevent the formation of AGEs, which are implicated in diabetic complications and neurodegenerative diseases:

  • Reaction Mixture: A solution of bovine serum albumin (BSA) and a reducing sugar (e.g., glucose or methylglyoxal) in a phosphate (B84403) buffer is prepared.

  • Treatment: The test compounds at various concentrations are added to the BSA-sugar mixture.

  • Incubation: The mixtures are incubated at 37°C for an extended period (e.g., 7-28 days).

  • Measurement of AGEs: The formation of fluorescent AGEs is measured using a spectrofluorometer (e.g., excitation at 340-360 nm and emission at 420-460 nm).

  • Calculation of Inhibition: The percentage inhibition of AGE formation is calculated by comparing the fluorescence of the test samples to that of a control sample without the inhibitor.

The Thioflavin T (ThT) assay is a standard method for monitoring the formation of amyloid fibrils:

  • Preparation of Aβ: Aβ peptide (e.g., Aβ₁₋₄₂) is prepared in a suitable buffer to initiate aggregation.

  • Incubation: The Aβ solution is incubated, with or without the test compounds, at 37°C with agitation to promote fibril formation.

  • Thioflavin T Addition: At various time points, aliquots of the incubation mixture are taken and mixed with a Thioflavin T solution.

  • Fluorescence Measurement: The fluorescence intensity is measured (e.g., excitation at ~440 nm and emission at ~482-490 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Calculation of Inhibition: The percentage inhibition of Aβ aggregation is determined by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ alone).

Biosynthesis of Pandanus Alkaloids

A plausible biosynthetic pathway for several classes of Pandanus alkaloids has been proposed, suggesting that they are derived from common amino acid precursors such as glutamic acid and leucine. This pathway involves a series of enzymatic reactions, including condensation, cyclization, and rearrangement, to form the diverse alkaloid skeletons.

G Plausible Biosynthetic Pathway of Pandanus Alkaloids cluster_precursors Precursors cluster_skeletons Alkaloid Skeletons glutamic_acid Glutamic Acid intermediate_A Key Intermediate A glutamic_acid->intermediate_A leucine Leucine leucine->intermediate_A intermediate_B Key Intermediate B intermediate_A->intermediate_B norpandamarilactonine Norpandamarilactonine intermediate_B->norpandamarilactonine pandamarilactone Pandamarilactone intermediate_B->pandamarilactone pandamarilactonine Pandamarilactonine intermediate_B->pandamarilactonine indolizinone Indolizinone (Pandalizines) intermediate_B->indolizinone pandanamine Pandanamine intermediate_B->pandanamine

Caption: Proposed biosynthetic pathway of major Pandanus alkaloid skeletons.

Conclusion and Future Directions

The alkaloids from the genus Pandanus represent a structurally diverse and biologically active class of natural products. The available data, particularly on their antimicrobial, anti-inflammatory, and neuroprotective-related activities, highlight their potential for the development of new therapeutic agents. However, further research is needed to fully elucidate the mechanisms of action of these compounds and to establish their safety and efficacy in preclinical and clinical studies.

Future research should focus on:

  • The isolation and characterization of novel alkaloids from unexplored Pandanus species.

  • Comprehensive screening of all known Pandanus alkaloids against a wider range of biological targets.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.

  • Total synthesis of the most promising alkaloids and their analogs to facilitate further pharmacological evaluation.

  • In-depth mechanistic studies to understand how these alkaloids exert their effects at the molecular level.

This in-depth guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the current state of knowledge on Pandanus alkaloids and paving the way for future investigations into their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Pandamarilactonine A from its natural source, Pandanus amaryllifolius. The methodologies described are compiled from published scientific literature to guide researchers in isolating this bioactive alkaloid for further study and development.

Introduction

This compound is a pyrrolidine-type alkaloid isolated from the leaves and roots of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1][2][3] This compound, along with its analogues, has garnered interest for its potential biological activities, including antimicrobial properties.[4][5] The effective isolation and purification of this compound are crucial first steps for any research involving its bioactivity, structure-activity relationships, and potential therapeutic applications. This document outlines a general protocol for its extraction and purification based on established phytochemical methods.

Experimental Protocols

Protocol 1: General Extraction of Alkaloid Fraction

This protocol describes a common method for obtaining a crude alkaloid fraction from the leaves of Pandanus amaryllifolius using acid-base partitioning.

1. Plant Material Preparation:

  • Collect fresh leaves of Pandanus amaryllifolius.

  • Wash the leaves thoroughly to remove any dirt and contaminants.

  • Dry the leaves using methods such as shade drying or a hot air oven until they are brittle.

  • Grind the dried leaves into a fine powder.

2. Initial Solvent Extraction:

  • Macerate or perform Soxhlet extraction on the powdered leaves with a suitable organic solvent. Ethanol (B145695) is commonly used to extract a broad range of compounds, including alkaloids.

  • Soxhlet Procedure: Extract 30g of powdered leaves with ethanol for 6-8 hours.

  • After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Dissolve the crude extract in a 1 N HCl solution to protonate the alkaloids, making them water-soluble.

  • Partition the acidic aqueous solution with a non-polar organic solvent like ethyl acetate (B1210297) (EtOAc) multiple times (e.g., 2 L x 4). This step removes neutral and acidic compounds, which will preferentially move into the organic layer. Discard the organic layer.

  • Basify the remaining acidic aqueous layer to a pH of 9-10 using a base such as 1 N NaOH or concentrated ammonia (B1221849) solution. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) multiple times (e.g., 2 L x 4).

  • Combine the organic layers containing the alkaloids.

  • Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction (also referred to as the crude base).

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the separation of this compound from the crude alkaloid fraction using column chromatography.

1. Preparation for Chromatography:

  • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

  • Prepare a silica (B1680970) gel column. The size of the column and amount of silica gel will depend on the quantity of the crude fraction to be purified.

2. Column Chromatography:

  • Load the dissolved crude fraction onto the prepared silica gel column.

  • Elute the column with a gradient of solvents. A common solvent system for separating alkaloids is a mixture of a non-polar solvent and a progressively more polar solvent. For instance, a gradient of chloroform (CHCl₃) and methanol (B129727) (MeOH) can be effective.

  • Collect fractions of the eluate sequentially.

3. Fraction Analysis:

  • Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Spot each fraction on a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

4. Final Purification and Characterization:

  • The combined fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • After final purification, confirm the identity and purity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Data Presentation

While specific yields from a single, standardized procedure are not available across the literature, the following table outlines the key quantitative data points that should be recorded during the extraction and purification process.

Parameter Description Example Value/Unit
Starting Plant Material Mass The initial dry weight of the Pandanus amaryllifolius leaves.500 g
Crude Ethanolic Extract Yield Mass of the extract obtained after initial solvent extraction.50 g (10% yield)
Crude Alkaloid Fraction Yield Mass of the crude base obtained after acid-base partitioning.2.5 g (0.5% yield)
Purified this compound Yield Mass of the final purified compound.50 mg (0.01% yield)
Purity (HPLC) Purity of the final compound as determined by HPLC analysis.>98%
MIC vs. P. aeruginosa Minimum Inhibitory Concentration against Pseudomonas aeruginosa.15.6 µg/mL
MBC vs. P. aeruginosa Minimum Bactericidal Concentration against Pseudomonas aeruginosa.31.25 µg/mL

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Start Pandanus amaryllifolius Leaves Step1 Drying & Grinding Start->Step1 Step2 Solvent Extraction (Ethanol) Step1->Step2 Step3 Crude Ethanolic Extract Step2->Step3 Step4 Acid-Base Partitioning Step3->Step4 Step5 Crude Alkaloid Fraction Step4->Step5 Step6 Silica Gel Column Chromatography Step5->Step6 Step7 Fraction Collection & TLC Analysis Step6->Step7 Step8 Pure this compound Step7->Step8 Step9 Spectroscopic Analysis (NMR, MS) Step8->Step9

Caption: Workflow for this compound Isolation.

Logical Diagram: Acid-Base Partitioning

This diagram details the logic of separating alkaloids from a crude plant extract.

Acid_Base_Partitioning cluster_acid Acidic Step cluster_base Basic Step CrudeExtract Crude Extract (Alkaloids + Neutral/Acidic Compounds) Acidify 1. Dissolve in 1N HCl CrudeExtract->Acidify Partition1 2. Partition with Ethyl Acetate Acidify->Partition1 Aqueous1 Aqueous Layer (Protonated Alkaloids) Partition1->Aqueous1 Organic1 Organic Layer (Neutral/Acidic Compounds) Partition1->Organic1 Basify 3. Basify Aqueous Layer (pH 9-10) Aqueous1->Basify Partition2 4. Partition with CH2Cl2 Basify->Partition2 Aqueous2 Aqueous Layer (Waste) Partition2->Aqueous2 Organic2 Organic Layer (Free Base Alkaloids) Partition2->Organic2 FinalProduct Crude Alkaloid Fraction Organic2->FinalProduct

Caption: Logic of Alkaloid Separation via Partitioning.

References

Application Notes and Protocols for the Total Synthesis of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius. The synthesis is notable for its biomimetic approach, featuring a key furan (B31954) oxidation and subsequent spirocyclization cascade.

Introduction

This compound is a member of the Pandanus alkaloids, a family of natural products exhibiting interesting chemical structures. Its total synthesis is a subject of significant research interest, providing a means to confirm its structure, study its biological activity, and develop analogues with potential therapeutic applications. The first total synthesis of the related pandamarilactone-1, which also generated Pandamarilactonines A-D, was reported in a nine-step sequence.[1][2][3] This approach is centered around the oxidative spirocyclization of a symmetrical di(furylalkyl)amine precursor.[4]

Overall Synthetic Strategy

The core strategy involves the synthesis of a key intermediate, a protected bis(2-(3-propyl)furan)amine. This symmetric molecule undergoes a double furan oxidation using singlet oxygen to form a bis(methoxybutenolide). Subsequent deprotection and acid-catalyzed spiro-N,O-acetalization and elimination yield a mixture of pandamarilactone-1 and pandamarilactonines A–D.[1][4]

Total_Synthesis_Pandamarilactonine_A start 5-Chloro-1-pentyne (B126576) furan_intermediate 2-(3-Chloropropyl)-4-methylfuran (5) start->furan_intermediate Multi-step (TMS-acetol, AgNO3-SiO2) amine_precursor Di(furylalkyl)amine (3) furan_intermediate->amine_precursor NaN3, H2/Pd-C boc_protected N-Boc Protected Amine (9) amine_precursor->boc_protected Boc2O oxidized_intermediate Bis(methoxybutenolide) (Boc-10) boc_protected->oxidized_intermediate 1. ¹O₂, MeOH, Rose Bengal 2. hν deprotected_amine Deprotected Amine (10) oxidized_intermediate->deprotected_amine TMSBr product_mixture This compound-D & Pandamarilactone-1 deprotected_amine->product_mixture H₂SO₄ / CH₂Cl₂ (Spirocyclization & Elimination)

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The synthesis involves several key transformations with associated yields. The final acid-catalyzed cyclization step produces a mixture of isomers.

StepReactantProductReagents & ConditionsYield (%)Reference
Furan Synthesis5-Chloro-1-pentyne2-(3-Chloropropyl)-4-methylfuran (5)1. n-BuLi, TMS-acetol 2. AgNO₃–SiO₂Excellent[1][4]
Amine Formation & Protection2-(3-Chloropropyl)-4-methylfuran (5)N-Boc-bis(2-(4-methyl-3-propyl)furan)amine (9)1. NaN₃ 2. H₂, Pd/C 3. Boc₂OGood[4]
Furan OxidationCompound 9Bis(methoxybutenolide) derivative (Boc-10)¹O₂, MeOH, Rose Bengal, hνClean[1][4]
DeprotectionCompound Boc-10Free Amine (10)TMSBrN/A[4]
Spirocyclization & EliminationCompound 10Pandamarilactone-1 & Pandamarilactonines A-D2.0 equiv H₂SO₄, CH₂Cl₂12%*[1][4]

*Yield reported for Pandamarilactone-1. The majority of the remaining product is a mixture of Pandamarilactonines A-D.[1][4]

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis are provided below.

Protocol 1: Synthesis of 2-(3-Chloropropyl)-4-methylfuran (5)

This procedure involves the coupling of an acetylide with a protected hydroxyacetone (B41140) followed by a silver-catalyzed cyclodehydration.

  • Alkynylation: To a solution of 5-chloro-1-pentyne in THF at -78 °C, add n-butyllithium (1.0 equiv). Stir for 30 minutes. Add TMS-acetol (1.1 equiv) and allow the reaction to warm to room temperature overnight.

  • Workup & Deprotection: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract with diethyl ether. The crude product is treated with citric acid in methanol (B129727) to cleave the TMS ether during workup.[1][4]

  • Cyclodehydration: Dissolve the resulting diol in dichloromethane (B109758). Add silver nitrate (B79036) on silica (B1680970) gel (AgNO₃–SiO₂) catalyst. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1][4]

  • Purification: Filter the reaction mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate under reduced pressure. The product is typically obtained in high purity.[1]

Protocol 2: Synthesis of N-Boc Protected Di(furylalkyl)amine (9)

This multi-step sequence converts the chloropropyl furan into the key protected amine precursor for oxidation.

  • Azide (B81097) Formation: Dissolve 2-(3-chloropropyl)-4-methylfuran (5) in DMF and add sodium azide (1.5 equiv). Heat the mixture to 60 °C and stir overnight. Cool to room temperature, pour into water, and extract with diethyl ether.

  • Reduction to Primary Amine: Dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a balloon of H₂ gas at room temperature until the reaction is complete. Filter through Celite and concentrate.

  • Dimerization and Protection (Reductive Amination): Combine the primary amine with another equivalent of an appropriate furyl aldehyde under reductive amination conditions (e.g., NaBH(OAc)₃).

  • Boc Protection: Protect the resulting secondary amine (3) by dissolving it in dichloromethane, adding di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 equiv) and triethylamine (B128534) (1.5 equiv). Stir at room temperature until completion. Purify by column chromatography to yield compound 9.[4]

Protocol 3: Oxidative Spirocyclization to Pandamarilactonines

This is the key cascade reaction that forms the characteristic spiro-N,O-acetal core.

  • Furan Oxidation: Dissolve the N-Boc protected amine (9) in methanol containing Rose Bengal as a photosensitizer. Cool the solution to 0 °C and bubble oxygen gas through it while irradiating with a suitable light source (e.g., sodium lamp). This double oxidation cleanly yields the bis(methoxybutenolide) derivative (Boc-10).[1][4]

  • Deprotection: Treat the resulting compound (Boc-10) with trimethylsilyl (B98337) bromide (TMSBr) in dichloromethane at low temperature to cleave the Boc protecting group, affording the free amine (10).[4]

  • Spirocyclization and Elimination: To a vigorously stirred biphasic mixture of dichloromethane and aqueous sulfuric acid (2.0 equivalents), add the deprotected amine (10). Stir at room temperature. The acid catalyzes a cascade of ionization, spirocyclization, and elimination of methanol.[1][4]

  • Workup and Isolation: Neutralize the reaction carefully with aqueous sodium bicarbonate. Extract the aqueous layer with chloroform. The organic layers are combined, dried, and concentrated. The resulting residue contains a mixture of pandamarilactone-1 and Pandamarilactonines A–D, which can be separated by chromatography.[1][4]

Conclusion

The total synthesis of this compound has been accomplished as part of a mixture of related alkaloids through a concise and innovative route.[1][4] The key steps, furan synthesis, oxidative cyclization, and acid-catalyzed spiro-N,O-acetalization, provide a robust pathway to the core structure of these Pandanus alkaloids. While the final step produces a mixture of isomers with a modest yield for the related pandamarilactone-1, this methodology provides crucial access to these complex natural products for further study.[1] Further research has focused on achieving stereoselectivity and improving yields for specific isomers like this compound.[5][6]

References

Application Notes and Protocols for the Characterization of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius. The protocols detailed below are compiled from published literature and are intended to guide researchers in the structural elucidation, quantification, and biological evaluation of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Key experiments include 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire the proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons.

    • ¹³C NMR: Acquire the carbon spectrum to identify the number and types of carbon atoms.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

Data Presentation: NMR Chemical Shifts

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2'~3.2 - 3.4 (m)~60 - 62C-4, C-5', C-3'
3'~1.8 - 2.1 (m)~25 - 28C-2', C-4', C-5'
4'~1.9 - 2.2 (m)~24 - 27C-3', C-5'
5'~2.9 - 3.1 (m)~53 - 55C-2', C-4'
2-~174-
3-~130-
4~7.1 (q)~148C-2, C-5, C-6
5~4.7 - 4.9 (m)~83 - 85C-2', C-3, C-4, C-6
6~1.9 (d)~10 - 12C-3, C-4, C-5

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to deduce the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization Method: Fast Atom Bombardment (FAB) has been historically used for the analysis of this compound.[2] Electrospray ionization (ESI) is a modern alternative that is also suitable.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the molecular ion peak ([M+H]⁺).

    • MS/MS: Select the molecular ion as the precursor and acquire the product ion spectrum to observe fragmentation patterns.

Data Presentation: Mass Spectrometry Data

ParameterValueReference
Molecular FormulaC₁₈H₂₃NO₄[3]
Molecular Weight317.38 g/mol Calculated
HRMS ([M+H]⁺)m/z 318.1705

FAB-MS Fragmentation of Pyrrolidine Alkaloids:

The fragmentation of pyrrolidine alkaloids under FAB-MS typically involves cleavages in the pyrrolidine ring and the ester side chains. Common fragmentation pathways for pyrrolizidine (B1209537) alkaloids, a related class, include the loss of the necic acid moiety and characteristic ions at m/z 94, 120, and 138, which correspond to fragments of the necine base. While a detailed fragmentation study of this compound is not available, similar fragmentation behavior is expected.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for quality control and quantitative analysis. The following is a general protocol for the analysis of Pandanus alkaloids that can be optimized for this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 10-90% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: DAD at 220 nm and 260 nm. For MS detection, use ESI in positive ion mode.

    • Injection Volume: 10 µL.

  • Method Validation (for quantitative analysis):

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Precision: Assess the repeatability of the method by analyzing multiple injections of the same sample (intra-day precision) and on different days (inter-day precision).

    • Accuracy: Determine the recovery of the analyte by spiking a known amount of standard into a sample matrix.

Data Presentation: HPLC Validation Parameters (Hypothetical)

The following table presents hypothetical validation data for a quantitative HPLC method for this compound, based on typical values for similar analytical methods.

ParameterResult
Linearity (r²)> 0.999
LOD0.1 µg/mL
LOQ0.3 µg/mL
Intra-day Precision (RSD)< 2%
Inter-day Precision (RSD)< 3%
Accuracy (Recovery)98 - 102%

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry. While no crystal structure for this compound has been reported, the structure of the related alkaloid, pandamarine, has been determined by this method.

Note on X-ray Crystallography of this compound:

To date, attempts to crystallize this compound for X-ray diffraction analysis have been unsuccessful. The compound is often isolated as an amorphous solid. Therefore, structural confirmation has primarily relied on NMR spectroscopy and total synthesis.

Biological Activity: Antimicrobial Properties

This compound has demonstrated moderate antimicrobial activity against several bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

  • Bacterial Strains: Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37 °C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.

Data Presentation: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosa15.631.25
Escherichia coliModerately activeNot reported
Staphylococcus aureusModerately activeNot reported

Visualizations

Experimental Workflow for Characterization

This compound Characterization Workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization cluster_quantification Quantification & Purity cluster_bioactivity Biological Activity plant Pandanus amaryllifolius leaves extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Acid-Base Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) chromatography->nmr ms Mass Spectrometry (HR-FABMS or HR-ESI-MS) chromatography->ms hplc HPLC-DAD/MS chromatography->hplc structure Structure Elucidation nmr->structure ms->structure validation Method Validation (Linearity, LOD, LOQ, etc.) hplc->validation mic_mbc MIC/MBC Assays hplc->mic_mbc mechanism Mechanism of Action Studies (Hypothetical) mic_mbc->mechanism

Workflow for this compound characterization.
Proposed Antimicrobial Signaling Pathway

The exact mechanism of antimicrobial action for this compound is not yet fully elucidated. However, based on the known mechanisms of other alkaloids, a plausible hypothesis is the inhibition of essential bacterial enzymes or disruption of the cell wall/membrane. The following diagram illustrates a hypothetical signaling pathway where this compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.

Proposed Antimicrobial Signaling Pathway of this compound cluster_bacterium Bacterial Cell PandaA This compound CellWall Cell Wall/ Membrane PandaA->CellWall Penetration DNA_Gyrase DNA Gyrase PandaA->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Hypothetical inhibition of bacterial DNA gyrase.

References

Application Note: Quantification of Pandamarilactonine A in Human Plasma using a Proposed HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Pandamarilactonine A in human plasma. This compound is a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius with known antimicrobial properties.[1] The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of this compound. The protocol details sample preparation using solid-phase extraction (SPE), chromatographic conditions, and mass spectrometric parameters. Representative data for method validation, based on analogous validated methods for other alkaloids, are provided in tabular format for clarity.

Introduction

This compound is a natural alkaloid that has demonstrated significant biological activity, notably as an antimicrobial agent.[1] To facilitate further preclinical and clinical research, a robust and sensitive analytical method for its quantification in biological matrices is essential. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical assays. This application note provides a comprehensive, albeit proposed, protocol for the determination of this compound in human plasma. The method utilizes solid-phase extraction for sample clean-up and concentration, followed by rapid and selective analysis using HPLC-MS/MS.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Tropinone (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Oasis MCX µElution plates

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • SPE Manifold: A 96-well plate positive pressure manifold for solid-phase extraction.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. To 100 µL of plasma, add 10 µL of Internal Standard working solution (Tropinone, 100 ng/mL in 50% methanol) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Conditioning: Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute the analyte and internal standard with 2 x 50 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

HPLC Conditions
ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min) %A %B
0.00 95 5
0.50 95 5
2.50 10 90
3.50 10 90
3.51 95 5

| 5.00 | 95 | 5 |

Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions and Parameters Note: These are proposed transitions based on the known structure of this compound (Molecular Weight: 317.38 g/mol )[2][3] and Tropinone (Molecular Weight: 139.19 g/mol ). Optimal collision energies should be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 318.4122.10.053025
This compound 318.496.10.053035
Tropinone (IS) 140.297.10.052015
Tropinone (IS) 140.282.10.052020

Proposed Method Validation Parameters

The following tables summarize the expected performance characteristics of this proposed method, based on typical validation results for similar bioanalytical assays of alkaloids.

Table 3: Linearity and Sensitivity

Parameter Expected Value
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

Table 4: Accuracy and Precision

QC Level Concentration (ng/mL) Accuracy (% Bias) Precision (% RSD)
LLOQ 0.5 ± 20% ≤ 20%
Low 1.5 ± 15% ≤ 15%
Medium 75 ± 15% ≤ 15%

| High | 400 | ± 15% | ≤ 15% |

Table 5: Recovery and Matrix Effect

Parameter Expected Value
Recovery > 80%

| Matrix Effect | 85 - 115% |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add Internal Standard (Tropinone) plasma->add_is pretreat Acidify with Phosphoric Acid add_is->pretreat spe_load Load Sample pretreat->spe_load spe_condition Condition SPE Plate (Methanol, Water) spe_condition->spe_load spe_wash Wash Plate (2% Formic Acid, Methanol) spe_load->spe_wash spe_elute Elute (5% NH4OH in ACN) spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column, Gradient Elution) reconstitute->hplc msms Tandem MS Detection (ESI+, MRM Mode) hplc->msms quant Quantification (Peak Area Ratio vs. Calibration Curve) msms->quant

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall Cell Wall Synthesis (Peptidoglycan) pbp->cell_wall lysis Cell Lysis & Death cell_wall->lysis dna_gyrase DNA Gyrase / Topoisomerase dna_synthesis DNA Replication & Repair dna_gyrase->dna_synthesis dna_synthesis->lysis ribosome Ribosome (30S/50S) protein_synthesis Protein Synthesis ribosome->protein_synthesis protein_synthesis->lysis cell_membrane Cell Membrane Integrity cell_membrane->lysis panda This compound panda->pbp panda->dna_gyrase panda->ribosome panda->cell_membrane

References

Application Notes and Protocols for Antimicrobial Assays of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pandamarilactonine A is a pyrrolidine (B122466) alkaloid that has been isolated from Pandanus amaryllifolius. While the primary focus of research on this compound has been its chemical synthesis and structural elucidation, its potential as an antimicrobial agent warrants investigation. This document provides detailed protocols for standardized antimicrobial susceptibility testing methods that can be applied to evaluate the efficacy of this compound against a variety of microbial pathogens. The described methods, including broth microdilution, agar (B569324) disk diffusion, and agar dilution, are fundamental techniques in antimicrobial drug discovery.

It is important to note that at the time of this writing, specific quantitative data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature. Therefore, the following protocols are presented as established, general methods for determining such activity.

Data Presentation

As specific experimental data for this compound is not available, a template table is provided below to structure the quantitative data that would be generated from the described protocols.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Candida albicansATCC 90028Fluconazole
(Other)

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3] The assay is typically performed in 96-well microtiter plates.[1][2]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Sterility control (broth only)

  • Growth control (broth + inoculum)

  • Solvent control (broth + inoculum + solvent used for this compound)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Microtiter Plate: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, except for the sterility control wells (column 12).

  • Controls:

    • Growth Control: Wells containing broth and inoculum.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A separate set of dilutions should be prepared for a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth) after incubation. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum adjusted to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Forceps

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application: Aseptically impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

  • Application of Control Disks: Place a positive control antibiotic disk and a blank disk (impregnated with the solvent only) on the plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Agar Dilution Method

This method is another way to determine the MIC and involves incorporating the antimicrobial agent directly into the agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum adjusted to a 0.5 McFarland standard

  • Inoculum replicator (optional)

Procedure:

  • Preparation of Agar Plates: Prepare a series of two-fold dilutions of this compound. Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial inoculum. An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.

Mandatory Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare this compound and Control Dilutions C Dispense Broth and Compound Dilutions into 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Agar Plate for Confluent Growth A->C B Prepare this compound -impregnated Disks D Place Disks on Inoculated Agar B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Agar Disk Diffusion Assay.

Signaling Pathway

Information regarding the specific signaling pathways or mechanism of action for the antimicrobial activity of this compound is not currently available in the provided search results. Therefore, a signaling pathway diagram cannot be generated at this time. Further research into the molecular interactions of this compound with microbial cells is required to elucidate its mechanism.

References

Application Notes and Protocols for In Silico Docking Studies of Pandamarilactonine-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting in silico molecular docking studies of Pandamarilactonine-A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, with potential anti-inflammatory and anticancer target proteins. Pandamarilactonine-A has shown antimicrobial activity, and extracts of its source plant have demonstrated anti-inflammatory and antioxidant properties.[1][2][3][4] This protocol outlines the necessary steps for ligand and protein preparation, molecular docking simulations, and the analysis of results to predict the binding affinity and interaction mechanisms of Pandamarilactonine-A with key proteins implicated in inflammation and cancer signaling pathways. The suggested target proteins include Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) for inflammation, and Mitogen-activated protein kinase 1 (MAPK1), Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1), and B-cell lymphoma 2 (Bcl-2) for cancer.

Introduction

Pandamarilactonine-A is a natural product with a unique chemical structure that has prompted interest in its potential pharmacological activities.[5] While experimental studies on its biological effects are limited, computational methods such as molecular docking can provide valuable insights into its potential mechanisms of action and guide further experimental validation. In silico docking is a powerful and cost-effective technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target. By simulating the interaction between Pandamarilactonine-A and known drug targets, we can hypothesize its potential therapeutic applications.

Recent in silico studies on related compounds from Pandanus amaryllifolius, such as Pandamarilactone-1 and Pandamarine, have suggested interactions with proteins like MAPK1 and PIK3R1, which are involved in cell signaling pathways critical to cancer progression. This provides a rationale for investigating Pandamarilactonine-A against similar targets.

Potential Target Proteins

Based on the known biological activities of related natural products and the common pathways implicated in inflammation and cancer, the following proteins are proposed as targets for in silico docking studies with Pandamarilactonine-A:

Table 1: Proposed Target Proteins for In Silico Docking of Pandamarilactonine-A

Target Protein PDB ID Function Therapeutic Area
Cyclooxygenase-2 (COX-2)5IKRCatalyzes the conversion of arachidonic acid to prostaglandins, mediating inflammation and pain.Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)2AZ5A pro-inflammatory cytokine involved in systemic inflammation.Anti-inflammatory
Mitogen-activated protein kinase 1 (MAPK1/ERK2)2OJJA key protein in the MAPK/ERK signaling pathway, often dysregulated in cancer.Anticancer
Phosphoinositide 3-kinase (PIK3R1)5M6UInvolved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.Anticancer
B-cell lymphoma 2 (Bcl-2)2W3LAn anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival.Anticancer

Experimental Protocols

This section details the step-by-step methodology for performing in silico docking of Pandamarilactonine-A with the selected target proteins.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of Pandamarilactonine-A can be obtained from the PubChem database or sketched using chemical drawing software like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).

  • Energy Minimization: The ligand's structure should be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software such as Avogadro or the appropriate module within a molecular modeling suite.

  • File Format Conversion: The energy-minimized ligand structure should be converted to the PDBQT file format, which is required by AutoDock Vina. This step typically involves adding polar hydrogens and assigning Gasteiger charges.

Protein Preparation
  • Retrieve Protein Structure: The 3D crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The downloaded protein structures need to be prepared for docking. This involves:

    • Removing water molecules and any co-crystallized ligands or heteroatoms.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Repairing any missing residues or atoms using tools like the Protein Preparation Wizard in Schrödinger Suite or the Swiss-PdbViewer.

  • Grid Box Definition: A grid box must be defined around the active site of the protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket where the natural ligand binds or where catalytic activity occurs. The coordinates for the grid box can often be determined from the position of the co-crystallized ligand in the original PDB file.

  • File Format Conversion: The prepared protein structure should be saved in the PDBQT format.

Molecular Docking Simulation
  • Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.

  • Configuration File: A configuration file (conf.txt) needs to be created, specifying the names of the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Running the Docking: The docking simulation is initiated by running the Vina executable from the command line with the specified configuration file.

  • Output: Vina will generate an output file (e.g., out.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Analysis of Results
  • Binding Affinity: The primary quantitative result is the binding affinity, which represents the Gibbs free energy of binding. A more negative value indicates a stronger predicted binding interaction.

  • Interaction Analysis: The best-ranked binding pose should be visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between Pandamarilactonine-A and the amino acid residues in the protein's active site.

  • Comparison with Control: The docking results of Pandamarilactonine-A should be compared with those of a known inhibitor (positive control) for each target protein to benchmark its potential efficacy.

Data Presentation

The quantitative results of the docking studies should be summarized in a clear and structured table for easy comparison.

Table 2: Predicted Binding Affinities of Pandamarilactonine-A and Control Ligands with Target Proteins

Target Protein Pandamarilactonine-A Binding Affinity (kcal/mol) Control Ligand Control Ligand Binding Affinity (kcal/mol) Key Interacting Residues with Pandamarilactonine-A
COX-2 (5IKR)[Predicted Value]Celecoxib[Reference Value][List of Residues]
TNF-α (2AZ5)[Predicted Value]SPD-304[Reference Value][List of Residues]
MAPK1 (2OJJ)[Predicted Value]Trametinib[Reference Value][List of Residues]
PIK3R1 (5M6U)[Predicted Value]Alpelisib[Reference Value][List of Residues]
Bcl-2 (2W3L)[Predicted Value]Venetoclax[Reference Value][List of Residues]

(Note: The values in this table are placeholders and would be filled in after performing the actual docking simulations.)

Visualizations

In Silico Docking Workflow

G In Silico Docking Workflow for Pandamarilactonine-A cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_structure Obtain Pandamarilactonine-A Structure ligand_minimize Energy Minimization ligand_structure->ligand_minimize ligand_pdbqt Convert to PDBQT ligand_minimize->ligand_pdbqt docking Molecular Docking (AutoDock Vina) ligand_pdbqt->docking protein_structure Retrieve Target Protein Structure (PDB) protein_preprocess Pre-process Protein protein_structure->protein_preprocess protein_grid Define Grid Box protein_preprocess->protein_grid protein_pdbqt Convert to PDBQT protein_grid->protein_pdbqt protein_pdbqt->docking analysis Analysis of Results docking->analysis visualization Visualization of Interactions (PyMOL) analysis->visualization data_summary Data Summarization analysis->data_summary

Caption: Workflow for in silico docking of Pandamarilactonine-A.

PI3K/Akt/mTOR Signaling Pathway

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (PIK3R1) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival PandamarilactonineA Pandamarilactonine-A PandamarilactonineA->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Pandamarilactonine-A.

MAPK/ERK Signaling Pathway

G Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK1) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression PandamarilactonineA Pandamarilactonine-A PandamarilactonineA->ERK Potential Inhibition

References

Evaluating the Cytotoxicity of Pandamarilactonine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Pandamarilactonine A, a natural alkaloid isolated from Pandanus amaryllifolius. The following protocols and methodologies are designed to enable researchers to assess its potential as a therapeutic agent by characterizing its impact on cell viability, proliferation, and the induction of apoptosis.

Introduction to this compound and its Potential Cytotoxic Effects

This compound is a pyrrolidine (B122466) alkaloid that, along with other related compounds, has been isolated from Pandanus amaryllifolius. While direct cytotoxic studies on this compound are emerging, extracts from this plant have been shown to selectively inhibit the proliferation of cancer cell lines, such as the hormone-independent breast cancer cell line MDA-MB-231.[1][2][3] This suggests that components of the extract, potentially including this compound, may induce cell cycle arrest and apoptosis.[1][2][3] The evaluation of pure this compound is a critical step in determining its specific contribution to these effects and its potential as an anticancer agent.

The following protocols outline key cell-based assays to characterize the cytotoxic and apoptotic mechanisms of this compound. These assays are fundamental in early-stage drug discovery and provide quantitative data to determine the compound's potency and mechanism of action.[4][5]

Key Cell-Based Assays for Cytotoxicity Evaluation

A multi-faceted approach is recommended to thoroughly assess the cytotoxic profile of this compound. This involves assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Cytotoxicity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a method of assessing cytotoxicity by measuring the activity of LDH released from damaged cells.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) staining is a widely used method for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, A549, HepG2) and a non-cancerous control cell line (e.g., MCF-10A, BJ fibroblasts) should be used to assess selectivity.

  • Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

LDH Release Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Sample Collection: After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.

Annexin V/PI Staining Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

The quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MDA-MB-231ValueValueValue
A549ValueValueValue
HepG2ValueValueValue
MCF-10AValueValueValue

Table 2: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment

Concentration (µM)% Cytotoxicity (MDA-MB-231)% Cytotoxicity (MCF-10A)
0 (Vehicle)ValueValue
IC50/2ValueValue
IC50ValueValue
IC50*2ValueValue

Table 3: Apoptosis Analysis by Annexin V/PI Staining in MDA-MB-231 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (24h)ValueValueValueValue
This compound (IC50, 24h)ValueValueValueValue
Vehicle Control (48h)ValueValueValueValue
This compound (IC50, 48h)ValueValueValueValue

Visualizing Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MDA-MB-231) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat with this compound (Dose and Time Course) adhesion->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis Detection) treatment->apoptosis plate_reader Plate Reader (Absorbance) mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer ic50 IC50 Calculation plate_reader->ic50 percent_cytotoxicity Calculate % Cytotoxicity plate_reader->percent_cytotoxicity apoptosis_quant Quantify Apoptotic Cells flow_cytometer->apoptosis_quant

Caption: Workflow for evaluating this compound cytotoxicity.

Hypothetical Apoptotic Signaling Pathway

Based on the effects of Pandanus amaryllifolius extracts, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[1][2] This often involves the activation of caspase cascades.

G cluster_cell Cancer Cell PandaA This compound Bax Bax (Pro-apoptotic) PandaA->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) PandaA->Bcl2 inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's cytotoxic properties. By employing a combination of cell-based assays, researchers can determine its IC50, differentiate between cytotoxic and cytostatic effects, and elucidate the underlying apoptotic mechanisms. The resulting data will be crucial for assessing the therapeutic potential of this compound in the field of oncology and drug development. Further investigations into specific protein expression levels (e.g., caspases, Bcl-2 family proteins) through methods like Western blotting can provide deeper insights into the signaling pathways involved.

References

Application Notes and Protocols for the Synthesis of Pandamarilactonine A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for producing Pandamarilactonine A and its derivatives. The information is intended to guide researchers in organic synthesis, medicinal chemistry, and drug development in generating analogs for further investigation.

Introduction

This compound is a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, a plant used in traditional medicine in Southeast Asia. The unique structure of this compound, featuring a pyrrolidinyl α,β-unsaturated γ-lactone moiety, has garnered interest for its potential biological activities. One study has reported that this compound exhibits antimicrobial activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL[1]. This finding suggests that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents.

The synthesis of this compound and its derivatives is crucial for enabling structure-activity relationship (SAR) studies and optimizing its pharmacological properties. This document outlines key synthetic strategies, including biomimetic synthesis, asymmetric synthesis, and a route involving furan (B31954) oxidation, providing detailed protocols for the synthesis of the natural product and proposing pathways for the generation of novel derivatives.

Data Presentation

The following table summarizes the reported yield for a key step in the synthesis of a related compound, Pandamarilactone-1, which also produces this compound and B as byproducts. Comprehensive quantitative data for a wide range of this compound derivatives is not yet available in the public domain and represents a significant area for future research.

ProductPrecursorKey Reaction StepYield (%)Reference
Pandamarilactone-1 (with Pandamarilactonines A-D as byproducts)N-Boc protected bis(methoxybutenolide)Spiro-N,O-acetalization12Organic Letters, 2014

Synthetic Strategies and Protocols

Several successful total syntheses of this compound and related alkaloids have been reported. These routes provide a foundation for the synthesis of derivatives by allowing for the modification of starting materials and intermediates.

Biomimetic Total Synthesis (Takayama et al.)

This approach mimics the proposed biosynthetic pathway of Pandanus alkaloids. A key feature of this synthesis is the construction of the core structure from simpler precursors in a manner that is believed to occur in nature.

Experimental Protocol: Biomimetic Synthesis of Pandamarilactonine-A and -B

A biomimetic synthesis has been reported, though specific details for this exact transformation are sparse in the provided abstracts. A more general procedure for a related transformation is as follows:

  • Preparation of the γ-alkylidenebutenolide precursor: The synthesis begins with the preparation of a suitable γ-alkylidenebutenolide.

  • Reduction and Cyclization: Zinc dust is added to a solution of the γ-alkylidenebutenolide in acetic acid. The mixture is stirred at room temperature under an argon atmosphere for 4 hours.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by silica (B1680970) gel flash column chromatography (e.g., 10% MeOH/CHCl₃) to yield the secondary amine intermediate.

  • Final Cyclization: Further steps, which are not detailed in the provided search results, would be required to complete the synthesis of this compound.

Proposed Derivatization:

  • Varying the γ-alkylidenebutenolide: By starting with different γ-alkylidenebutenolides, derivatives with substitutions on the second lactone ring can be synthesized.

  • Modification of the pyrrolidine ring: Introducing substituted prolinol derivatives at the beginning of the synthesis would lead to analogs with modifications on the pyrrolidine ring.

Workflow Diagram:

biomimetic_synthesis Start γ-Alkylidenebutenolide Step1 Reduction (Zinc, Acetic Acid) Start->Step1 Intermediate1 Secondary Amine Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Product This compound/B Step2->Product

Caption: Biomimetic synthesis workflow for this compound/B.

Asymmetric Synthesis via Vinylogous Mannich Reaction

An asymmetric approach allows for the stereocontrolled synthesis of a specific enantiomer of this compound. A key step in this route is an unexpected syn-diastereoselective asymmetric vinylogous Mannich reaction.

Experimental Protocol: Asymmetric Synthesis of (-)-Pandamarilactonine-A

This concise synthesis is completed in three pots without the need for protecting groups.

  • Vinylogous Mannich Reaction: A solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan and an appropriate Ellman (Rs)-N-tert-butanesulfinimine in a suitable solvent is treated with a Lewis acid (e.g., TMSOTf) at low temperature. The reaction is carefully monitored by TLC.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Deprotection and Cyclization: The crude product from the previous step is subjected to conditions that facilitate the removal of the sulfinyl group and subsequent cyclization to form the pyrrolidinyl butenolide core.

  • Purification: The final product is purified by column chromatography to yield enantiomerically enriched (-)-Pandamarilactonine-A.

Proposed Derivatization:

  • Varying the N-tert-butanesulfinimine: The use of different aldehydes to form the starting N-tert-butanesulfinimine will result in derivatives with diverse substituents on the pyrrolidine ring.

  • Modification of the silyloxyfuran: Employing silyloxyfurans with different substitution patterns will lead to analogs with modifications on the butenolide ring.

Logical Relationship Diagram:

asymmetric_synthesis Substrate1 Silyloxyfuran Reaction Asymmetric Vinylogous Mannich Reaction Substrate1->Reaction Substrate2 N-tert-butanesulfinimine Substrate2->Reaction Intermediate Mannich Adduct Reaction->Intermediate Deprotection Deprotection & Cyclization Intermediate->Deprotection Product (-)-Pandamarilactonine A Deprotection->Product

Caption: Key steps in the asymmetric synthesis of this compound.

Synthesis via Furan Oxidation

This nine-step synthesis leads to the formation of Pandamarilactone-1, with Pandamarilactonines A-D as additional products[2]. The key steps involve the oxidation of a furan ring and a subsequent spiro-N,O-acetalization.

Experimental Protocol: Synthesis of this compound/B via Furan Oxidation

  • Synthesis of the Difurylalkylamine Precursor: A symmetrical di(furylalkyl)amine is synthesized through a multi-step sequence.

  • N-Protection: The secondary amine of the difurylalkylamine is protected, for example, with a Boc group.

  • Furan Oxidation: The protected difurylalkylamine is subjected to photooxidation with singlet oxygen to yield a bis(methoxybutenolide) derivative.

  • N-Deprotection: The protecting group on the nitrogen is removed.

  • Spiro-N,O-acetalization and Elimination: The deprotected intermediate undergoes spiro-N,O-acetalization and elimination in the presence of an acid (e.g., H₂SO₄) to yield a mixture of Pandamarilactone-1 and Pandamarilactonines A-D.

  • Purification: The individual alkaloids are separated and purified using chromatographic techniques.

Proposed Derivatization:

  • Varying the Furan Starting Material: The use of substituted furans in the initial steps of the synthesis will result in derivatives with modifications on the butenolide moieties.

  • Varying the Alkyl Linker: The length and substitution pattern of the alkyl chains connecting the furan rings to the central nitrogen atom can be modified to generate a diverse range of analogs.

Experimental Workflow Diagram:

furan_oxidation_synthesis Start Difurylalkylamine Synthesis Step1 { N-Protection |  (e.g., Boc Anhydride)} Start->Step1 Step2 { Furan Oxidation |  (Singlet Oxygen)} Step1->Step2 Step3 { N-Deprotection |  (e.g., TFA)} Step2->Step3 Step4 { Spiro-N,O-acetalization |  (Acid Catalyst)} Step3->Step4 Product This compound/B and other alkaloids Step4->Product

Caption: Workflow for the synthesis of this compound via furan oxidation.

Conclusion and Future Directions

The synthetic routes outlined in these application notes provide a solid foundation for the production of this compound and a diverse library of its derivatives. While the biological activity of the natural product shows promise, a comprehensive understanding of the structure-activity relationships is currently lacking. The synthesis and subsequent biological screening of a wide range of analogs are critical next steps in the development of this compound-based therapeutics. Future research should focus on systematically modifying the pyrrolidine and butenolide rings to probe the key structural features required for potent and selective biological activity.

References

In Vivo Efficacy and Safety Profiling of Pandamarilactonine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pandamarilactonine A, a novel alkaloid isolated from Pandanus amaryllifolius, has demonstrated a range of promising biological activities in preclinical in vitro and in silico studies. These include antimicrobial, anti-inflammatory, potential antidyslipidemic, and neuroprotective properties.[1][2][3][4] Notably, its efficacy against Pseudomonas aeruginosa and its ability to inhibit β-amyloid aggregation suggest its potential as a therapeutic agent for infectious diseases and neurodegenerative disorders like Alzheimer's disease.[1] Furthermore, extracts from related Pandanus species have shown anticancer activities, warranting an investigation into the potential of this compound in oncology.

This document provides a comprehensive set of application notes and detailed experimental protocols for the in vivo evaluation of this compound. The protocols outlined below are designed to assess the efficacy, safety, and pharmacokinetic profile of this compound in established animal models, providing a framework for its preclinical development.

Preclinical In Vivo Development Workflow

The following diagram illustrates a logical workflow for the in vivo preclinical assessment of this compound.

cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Studies (Based on In Vitro Data) cluster_2 Phase 3: Extended Safety Studies Acute_Toxicity Acute Toxicity Studies (OECD 420/423/425) PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Studies Acute_Toxicity->PK_PD Determine MTD & Dose Range Anti_Inflammatory Anti-Inflammatory Models (Carrageenan-induced paw edema, LPS-induced systemic inflammation) PK_PD->Anti_Inflammatory Inform Dosing Regimen Antimicrobial Antimicrobial Model (P. aeruginosa infection) PK_PD->Antimicrobial Neuroprotective Neuroprotective Model (APP/PS1 Mouse Model) PK_PD->Neuroprotective Anticancer Anticancer Model (Xenograft) PK_PD->Anticancer Subchronic_Toxicity Sub-chronic Toxicity Studies (OECD 408) Anti_Inflammatory->Subchronic_Toxicity Positive Efficacy Data Antimicrobial->Subchronic_Toxicity Neuroprotective->Subchronic_Toxicity Anticancer->Subchronic_Toxicity

Caption: In vivo preclinical development workflow for this compound.

I. Preliminary Safety and Pharmacokinetic Evaluation

Prior to conducting efficacy studies, it is crucial to establish the safety profile and pharmacokinetic parameters of this compound.

Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of this compound in rodents, in accordance with OECD guidelines (e.g., OECD 423).

Protocol:

  • Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old).

  • Grouping: Animals are divided into a control group (vehicle) and treatment groups receiving single oral doses of this compound.

  • Dose Levels: A starting dose of 300 mg/kg is administered to a group of three animals. Depending on the outcome (mortality or morbidity), the dose is escalated or de-escalated in subsequent groups of three animals.

  • Administration: this compound is administered by oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days. Body weight is recorded weekly.

  • Endpoint: The study allows for the determination of the LD50 (lethal dose 50%) and the maximum tolerated dose (MTD).

Data Presentation:

ParameterControl (Vehicle)300 mg/kg2000 mg/kg
Mortality 0/30/31/3
Clinical Signs NormalNormalLethargy, Piloerection
Body Weight Change (Day 14) +10%+8%+2%
Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rodents following a single dose.

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing: A single intravenous (IV) and oral (PO) dose of this compound is administered to separate groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) are calculated.

Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) 110
Cmax (ng/mL) 500150
Tmax (h) 0.081.0
AUC (ng*h/mL) 12001800
t1/2 (h) 2.53.0
Bioavailability (F%) -15%

II. In Vivo Efficacy Studies

Based on the in vitro data, the following in vivo models are recommended to evaluate the therapeutic potential of this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Signaling Pathway:

Carrageenan Carrageenan Cellular_Damage Cellular Damage Carrageenan->Cellular_Damage Mast_Cells Mast Cells & Macrophages Cellular_Damage->Mast_Cells Mediators Release of Inflammatory Mediators (Histamine, Serotonin, Bradykinin) Mast_Cells->Mediators COX2_PGE2 COX-2 Upregulation & Prostaglandin E2 (PGE2) Synthesis Mediators->COX2_PGE2 Inflammation Edema, Erythema, Hyperalgesia COX2_PGE2->Inflammation Pandamarilactonine_A This compound Pandamarilactonine_A->COX2_PGE2 Inhibition?

Caption: Carrageenan-induced inflammatory cascade.

Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Grouping: Animals are divided into a vehicle control, a positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • Administration: Test compounds are administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of paw edema is calculated.

Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control -0.85 ± 0.05-
Indomethacin 100.35 ± 0.0358.8%
This compound 100.70 ± 0.0417.6%
This compound 300.55 ± 0.0435.3%
This compound 1000.40 ± 0.0352.9%
Antimicrobial Activity: Pseudomonas aeruginosa Wound Infection Model

Objective: To evaluate the in vivo antibacterial efficacy of this compound against P. aeruginosa in a skin infection model.

Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Wound Creation: A full-thickness excisional wound is created on the dorsum of the mice.

  • Infection: The wound is inoculated with a suspension of P. aeruginosa.

  • Grouping: Animals are divided into a vehicle control, a positive control (e.g., topical gentamicin), and this compound treatment groups (topical or systemic administration).

  • Treatment: Treatment is initiated 2 hours post-infection and continued daily for 7 days.

  • Endpoints: Wound size is measured daily. On day 7, wound tissue is harvested for bacterial load determination (CFU/gram of tissue) and histological analysis.

Data Presentation:

GroupTreatmentWound Area (mm²) on Day 7Bacterial Load (log10 CFU/g) on Day 7
Vehicle Control Topical50 ± 57.5 ± 0.5
Gentamicin Topical15 ± 33.2 ± 0.4
This compound Topical (1%)35 ± 45.1 ± 0.6
This compound Oral (50 mg/kg)40 ± 56.0 ± 0.5
Neuroprotective Activity: APP/PS1 Mouse Model of Alzheimer's Disease

Objective: To assess the potential of this compound to mitigate amyloid pathology and cognitive deficits in a transgenic mouse model of Alzheimer's disease.

Signaling Pathway:

APP_PS1_Mutation APP/PS1 Mutation Abeta_Production Increased Aβ42 Production APP_PS1_Mutation->Abeta_Production Abeta_Aggregation Aβ Oligomerization & Plaque Formation Abeta_Production->Abeta_Aggregation Neurotoxicity Synaptic Dysfunction, Neuroinflammation, Neuronal Loss Abeta_Aggregation->Neurotoxicity Cognitive_Decline Cognitive Deficits Neurotoxicity->Cognitive_Decline Pandamarilactonine_A This compound Pandamarilactonine_A->Abeta_Aggregation Inhibition?

Caption: Amyloid cascade hypothesis in Alzheimer's disease.

Protocol:

  • Animal Model: 6-month-old APP/PS1 transgenic mice and wild-type littermates.

  • Grouping: Mice are divided into vehicle-treated wild-type, vehicle-treated APP/PS1, and this compound-treated APP/PS1 groups.

  • Administration: this compound is administered daily via oral gavage for 3 months.

  • Behavioral Testing: Cognitive function is assessed using the Morris water maze and Y-maze tests during the final week of treatment.

  • Endpoints: After behavioral testing, brains are harvested for immunohistochemical analysis of Aβ plaque burden and quantification of inflammatory markers (e.g., GFAP, Iba1).

Data Presentation:

GroupGenotypeTreatmentEscape Latency (s) in MWMAβ Plaque Load (%)
1 Wild-TypeVehicle20 ± 3<1
2 APP/PS1Vehicle55 ± 615 ± 2
3 APP/PS1This compound (30 mg/kg)35 ± 58 ± 1.5
Anticancer Activity: Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Human cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) are subcutaneously injected into the flank of the mice.

  • Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into a vehicle control, a positive control (e.g., doxorubicin), and this compound treatment groups.

  • Administration: Treatment is administered via a clinically relevant route (e.g., intraperitoneal or oral) for a specified period (e.g., 21 days).

  • Endpoints: Tumor volume is measured twice weekly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis.

Data Presentation:

GroupTreatmentFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 200-
Doxorubicin (5 mg/kg) IP400 ± 8073.3%
This compound (50 mg/kg) PO900 ± 15040.0%

III. Extended Safety Evaluation

Sub-chronic Oral Toxicity Study

Objective: To determine the potential toxicity of this compound after repeated oral administration for 90 days in rodents, following OECD Guideline 408.

Protocol:

  • Animal Model: Sprague-Dawley rats.

  • Grouping: Animals are divided into a control group and at least three treatment groups receiving different dose levels of this compound.

  • Administration: The compound is administered daily by oral gavage for 90 days.

  • Observations: Detailed clinical observations, body weight, and food/water consumption are recorded throughout the study.

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

Data Presentation:

ParameterControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Body Weight Gain (g) 150 ± 10145 ± 12130 ± 15110 ± 18
ALT (U/L) 35 ± 540 ± 665 ± 8120 ± 15
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.10.9 ± 0.2*
Liver Histopathology NormalNormalMild hepatocellular vacuolationModerate centrilobular necrosis

*Statistically significant difference from control.

Conclusion

The provided application notes and protocols offer a structured approach to the in vivo investigation of this compound. These studies are essential to validate the promising in vitro findings and to establish a comprehensive efficacy and safety profile necessary for further drug development. The data generated will be critical in determining the therapeutic potential of this compound and guiding its path toward clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the total synthesis of Pandamarilactonine A.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound and related compounds include:

  • Configurational Instability: The pyrrolidin-2-yl butenolide moiety is prone to epimerization at the α-position of the butenolide or racemization, which significantly impacts the enantiopurity and overall yield of the desired stereoisomer.[1][2][3][4][5]

  • Low Diastereoselectivity: Several synthetic routes produce a mixture of diastereomers (this compound, B, C, and D), requiring challenging separation steps and resulting in a lower yield of the target molecule.[6][7]

  • Low Yields in Key Steps: Certain key reactions, such as the final acid-catalyzed spirocyclization and elimination, have been reported with low yields, often accompanied by the formation of multiple byproducts.[6][7]

Q2: Has a protecting-group-free synthesis of this compound been reported?

Yes, a concise three-pot, protecting-group-free total synthesis of (–)-pandamarilactonine-A has been developed.[1][3][4] This approach can be a valuable strategy to improve overall efficiency and yield by reducing the number of synthetic steps.

Q3: What is a common precursor for the biomimetic synthesis of this compound?

A biomimetic synthesis of this compound and B has been reported starting from the condensation of two units of 4-hydroxy-4-methylglutamic acid.[8]

Troubleshooting Guide

Problem 1: Low yield in the final spiro-N,O-acetalization and elimination step.

This step is crucial for the formation of the characteristic spiro-N,O-acetal core of Pandamarilactonines. Low yields are often attributed to unproductive decomposition or the formation of multiple side products.

Potential Cause Troubleshooting Suggestion Expected Outcome
Inappropriate acid catalyst or concentration.Screen different protic and Lewis acids. A vigorously stirred biphasic mixture of H₂SO₄/CH₂Cl₂ has shown promise.[6][7]Improved conversion to the desired spiro-N,O-acetal intermediate.
One-pot reaction leading to side products.Consider a two-step procedure where the intermediate (e.g., pandamarilactone-1/pandamarilactonine A/B variants) is isolated before proceeding with the final elimination.[6][7]Increased yield of the final product by minimizing side reactions.
Reaction conditions are too harsh.Optimize reaction temperature and time to minimize decomposition of starting materials and products.A balance between reaction completion and product stability, leading to higher isolated yields.
Problem 2: Poor diastereoselectivity leading to a mixture of Pandamarilactonines A, B, C, and D.

The formation of multiple diastereomers is a significant issue, complicating purification and reducing the yield of this compound.

Potential Cause Troubleshooting Suggestion Expected Outcome
Lack of stereocontrol in key bond-forming reactions.Employ stereoselective reactions, such as an asymmetric vinylogous Mannich reaction (VMR), which has been shown to proceed with high diastereoselectivity (dr = 95:5).[1][2][3][4]A significant enrichment of the desired diastereomer, simplifying purification and improving yield.
Racemization during the synthesis.Investigate the point of racemization. The configurational instability of the pyrrolidin-2-yl butenolide moiety is a known issue.[5][9] Mild reaction conditions and strategic use of protecting groups might mitigate this.Preservation of stereochemical integrity throughout the synthesis, leading to a higher yield of the target enantiomer.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of this compound and related compounds.

Reaction Step Reagents and Conditions Product Yield Reference
Spiro-N,O-acetalization and elimination2.0 equiv of H₂SO₄ in CH₂Cl₂ (single flask)Pandamarilactone-112% (with the majority of the rest being a mixture of pandamarilactonines A–D)[6][7]
Asymmetric Vinylogous Mannich Reaction3-methyl-2-(tert-butyldimethylsilyloxy)furan and Ellman (RS)-N-tert-butanesulfiniminesyn-adductdr = 95:5[1][2][3][4]

Key Experimental Protocols

Protocol 1: Furan Oxidation and Spiro-N,O-acetalization

This protocol is adapted from the first total synthesis of pandamarilactone-1, which also yields pandamarilactonines A-D.[6][7][10][11]

  • Furan Oxidation: A solution of the di(furylalkyl)amine precursor in an appropriate solvent (e.g., methanol) is subjected to photooxidation with singlet oxygen, typically using a sensitizer (B1316253) like Rose Bengal or Methylene Blue and irradiating with a suitable light source.

  • Acid-catalyzed Cyclization: The resulting intermediate is then treated with an acid catalyst. A vigorously stirred biphasic mixture using H₂SO₄ in CH₂Cl₂ has been employed.

  • Work-up and Purification: The reaction is quenched, and the product mixture is extracted. Purification is typically achieved through column chromatography to separate the different pandamarilactonine diastereomers.

Visualizations

experimental_workflow General Workflow for this compound Synthesis start Starting Materials (e.g., di(furylalkyl)amine) oxidation Furan Oxidation (e.g., ¹O₂, sensitizer, light) start->oxidation cyclization Spiro-N,O-acetalization & Elimination (e.g., H₂SO₄/CH₂Cl₂) oxidation->cyclization purification Chromatographic Separation cyclization->purification product This compound and other diastereomers purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Overall Yield check_final_step Investigate Final Spirocyclization Step low_yield->check_final_step check_diastereoselectivity Assess Diastereomeric Ratio low_yield->check_diastereoselectivity optimize_acid Optimize Acid Catalyst and Conditions check_final_step->optimize_acid two_step Implement Two-Step Procedure check_final_step->two_step asymmetric_method Employ Asymmetric Methodologies (e.g., VMR) check_diastereoselectivity->asymmetric_method mild_conditions Use Milder Conditions to Prevent Racemization check_diastereoselectivity->mild_conditions

Caption: A logical guide to troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Pandanus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of alkaloids from Pandanus species.

Frequently Asked Questions (FAQs)

Q1: Why are the alkaloids I've isolated not matching known natural products from Pandanus?

A1: You may be isolating artifacts, which are compounds formed during the extraction and purification process rather than being naturally present in the plant. Spectroscopic and chemical studies have shown that tertiary amines isolated from acid-base treatments of Pandanus amaryllifolius were artifacts.[1][2] The use of conventional acid-base extraction methods for isolating Pandanus alkaloids is a known cause of artifact formation.[1][2] It has been suggested that this method should be reviewed as it can introduce these artifacts.[2]

Q2: What is the primary cause of artifact formation during purification?

A2: The primary cause is the lability of native Pandanus alkaloids, which are sensitive to the acidic conditions often used in extraction and chromatography. For instance, acid-base treatments can lead to the formation of tertiary amines from secondary amines. Similarly, the acidic conditions used in some High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods to improve peak resolution can also cause the formation of additional compounds.

Q3: What are the recommended extraction methods to minimize artifact formation?

A3: A solvent partitioning extraction method is recommended to minimize artifact formation. This approach avoids the harsh acidic and basic conditions of the conventional acid-base treatment. A comparative study demonstrated that a careful solvent partitioning method yielded the major alkaloid Z,Z-pandanamine with only small amounts of its isomers, whereas the acid-base extraction resulted in the formation of isomeric pyrrolidine (B122466) alkaloids. Neutral extraction methods, such as successive maceration with solvents like hexane, dichloromethane (B109758), and methanol (B129727), have also been used to isolate natural alkaloids.

Q4: My purification yields are consistently low. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Inappropriate Extraction Method: The choice of extraction method and solvent significantly impacts the yield and profile of extracted phytochemicals. For example, conventional thermal extraction methods can take a considerable amount of time, potentially causing damage to the target compounds.

  • Plant Material Pre-treatment: The drying method for the plant leaves can influence the phytochemical content. One study found that hot air oven-dried samples of P. amaryllifolius yielded a higher number of phytochemicals compared to shade-dried samples.

  • Alkaloid Degradation: As mentioned, Pandanus alkaloids can be sensitive to the purification conditions, leading to degradation and loss of material.

  • Complex Sample Matrix: Pandanus extracts are complex mixtures containing various classes of secondary metabolites, including phenols, lignans, steroids, and flavonoids, which can interfere with the isolation of the target alkaloids.

Q5: What types of chromatography are most effective for purifying Pandanus alkaloids?

A5: A variety of chromatographic techniques are used, often in combination. These include:

  • Flash column chromatography

  • Open column chromatography

  • Centrifugal thin-layer chromatography (e.g., Chromatotron™)

  • Preparative thin-layer chromatography (prep TLC)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The choice of technique will depend on the specific alkaloids being targeted and the complexity of the extract.

Troubleshooting Guides

Problem: Appearance of Unexpected Peaks in HPLC/TLC
Potential Cause Troubleshooting Step
Artifact Formation Avoid acid-base extraction methods. Opt for neutral solvent partitioning. If using RP-HPLC, consider using a neutral mobile phase if possible, though this may affect peak shape.
Degradation of Alkaloids Minimize exposure of the extract and fractions to harsh conditions (strong acids/bases, high temperatures).
Co-eluting Impurities Optimize the chromatographic method. For HPLC, adjust the gradient, flow rate, or change the stationary phase. For TLC, try different solvent systems.
Problem: Difficulty in Separating Alkaloid Isomers
Potential Cause Troubleshooting Step
Similar Polarity of Isomers Employ high-resolution chromatographic techniques like preparative HPLC. Experiment with different stationary and mobile phases to exploit subtle differences in isomer chemistry.
Formation of Isomers During Purification As with artifact formation, use milder extraction and purification techniques to prevent isomerization.

Experimental Protocols

Protocol 1: Acid-Base Extraction (Use with Caution)

This method is known to potentially produce artifacts but has been traditionally used.

  • Extraction: Macerate dried and powdered Pandanus leaves in ethanol (B145695) (EtOH).

  • Partitioning: Partition the EtOH extract between diethyl ether (Et₂O) and hydrochloric acid (HCl). The alkaloids will move to the acidic aqueous phase.

  • Basification: Basify the HCl phase with sodium hydroxide (B78521) (NaOH).

  • Final Extraction: Extract the basified aqueous phase with chloroform (B151607) (CHCl₃) to obtain the crude alkaloidal extract.

  • Purification: Further purify the crude extract using techniques like RP-HPLC.

Protocol 2: Solvent Partitioning Extraction (Recommended)

This method is less likely to cause artifact formation.

  • Initial Extraction: Perform a neutral extraction by successively macerating the plant material with solvents of increasing polarity, for example, hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH).

  • Preliminary Testing: Use a reagent like Dragendorff's to test the resulting crude extracts for the presence of alkaloids.

  • Fractionation and Purification: Subject the alkaloid-positive extracts to various chromatographic techniques for further fractionation and purification.

Data Presentation

Table 1: Comparison of Extraction Methods for Pandanus Alkaloids

Method Advantages Disadvantages Resulting Amine Type Reference
Acid-Base Extraction Can be effective for isolating certain types of alkaloids.High potential for artifact formation, particularly tertiary amines.Tertiary amines (often artifacts)
Solvent Partitioning Minimizes artifact formation by avoiding harsh pH changes.May require more extensive chromatographic purification.Secondary amines (more likely to be the natural products)

Table 2: Chromatographic Techniques for Pandanus Alkaloid Purification

Technique Typical Application Reference
Flash Column Chromatography Initial fractionation of crude extracts.
Open Column Chromatography Further separation of fractions.
Centrifugal TLC Purification of smaller quantities of compounds.
Preparative TLC Isolation of individual compounds from simple mixtures.
RP-HPLC Final purification of alkaloids, separation of isomers.

Visualizations

G Figure 1: Decision workflow for selecting an extraction method. start Start: Goal is to isolate native Pandanus alkaloids check_artifacts Is minimizing artifact formation a priority? start->check_artifacts solvent_partition Use Solvent Partitioning / Neutral Extraction check_artifacts->solvent_partition Yes acid_base Use Acid-Base Extraction (with caution) check_artifacts->acid_base No purify Proceed to Chromatographic Purification solvent_partition->purify note_artifacts Be aware of potential artifacts (e.g., tertiary amines). Compare results with literature. acid_base->note_artifacts note_artifacts->purify

Caption: Figure 1: Decision workflow for selecting an extraction method.

G Figure 2: General workflow for Pandanus alkaloid purification. plant_material Dried Pandanus Plant Material extraction Solvent Extraction (e.g., Maceration with EtOH or CH2Cl2) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Initial Fractionation (e.g., Flash Column Chromatography) crude_extract->fractionation alkaloid_fractions Alkaloid-Rich Fractions fractionation->alkaloid_fractions purification Further Purification (e.g., Preparative TLC, Centrifugal TLC) alkaloid_fractions->purification isolated_compounds Partially Purified Compounds purification->isolated_compounds final_purification Final Purification (e.g., RP-HPLC) isolated_compounds->final_purification pure_alkaloid Isolated Pure Alkaloid final_purification->pure_alkaloid analysis Structural Elucidation (NMR, MS) pure_alkaloid->analysis

Caption: Figure 2: General workflow for Pandanus alkaloid purification.

References

Technical Support Center: Troubleshooting HPLC Separation of Pandamarilactonine A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Pandamarilactonine A isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the chromatographic analysis of these complex alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound isomers.

Q1: Why am I observing poor resolution or complete co-elution of this compound isomers?

A1: Poor resolution of isomers is a common challenge due to their similar physicochemical properties. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Fine-tuning the mobile phase is critical for improving selectivity. Small changes in the organic modifier (e.g., acetonitrile, methanol) ratio or the use of additives can significantly impact resolution. For alkaloid separations, adjusting the pH with additives like formic acid, acetic acid, or triethylamine (B128534) can alter the ionization state of the analytes and improve separation.

  • Column Chemistry: Not all C18 columns are the same. Consider screening columns with different stationary phase properties (e.g., embedded polar groups, phenyl-hexyl) that can offer alternative selectivities for polar alkaloids.

  • Temperature: Lowering the column temperature can sometimes enhance separation between isomers, especially in chiral chromatography.[1] Conversely, increasing the temperature can improve efficiency and decrease viscosity.[2] It is a parameter worth investigating.

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.

Q2: My peaks for this compound isomers are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-3.5) can protonate the analyte and minimize interactions with silanols. Alternatively, working at a higher pH (e.g., > 7, if the column allows) can deprotonate the silanols.

  • Use of Additives: Adding a competitive base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and reduce peak tailing.

  • Column Choice: Modern, high-purity silica (B1680970) columns with end-capping are less prone to silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[3]

Q3: I am experiencing inconsistent retention times for my this compound isomers between injections. What could be the problem?

A3: Fluctuations in retention time can compromise the reliability of your analytical method.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.[4]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[4]

Q4: I am struggling with the chiral separation of this compound enantiomers. Where should I start?

A4: Chiral separations are highly specific, and method development can be challenging.

Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Screening: The selection of the appropriate CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for the separation of a wide range of chiral compounds.[5] It may be necessary to screen several different CSPs to find one that provides adequate enantioselectivity.[3]

  • Mobile Phase System: Both normal-phase (e.g., hexane/ethanol) and reversed-phase modes can be successful for chiral separations. The choice of the organic modifier and any additives is crucial.

  • Temperature Optimization: Temperature can have a significant effect on chiral recognition. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to optimize the separation.[1]

Experimental Protocols

The following is a suggested starting protocol for the HPLC separation of this compound isomers. This protocol may require optimization for your specific application.

Initial HPLC Method for Isomer Separation

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-40% B over 20 minutes, then a 5-minute wash with 95% B, followed by a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B).

Quantitative Data Summary

ParameterRecommended Starting ConditionRange for Optimization
Column Chemistry C18Phenyl-Hexyl, Embedded Polar Group
Mobile Phase Organic AcetonitrileMethanol
Mobile Phase Additive 0.1% Formic Acid0.05-0.2% Formic Acid, 0.1% Acetic Acid
Column Temperature 30°C20 - 40°C
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
pH Range 2.5 - 3.52.5 - 7.5 (depending on column)

Visualizations

G Troubleshooting Workflow for HPLC Separation Problem Poor Resolution or Peak Tailing CheckMobilePhase Optimize Mobile Phase (Organic Ratio, pH, Additives) Problem->CheckMobilePhase CheckColumn Evaluate Column (Different Chemistry, Age) Problem->CheckColumn CheckTemp Adjust Temperature CheckMobilePhase->CheckTemp CheckColumn->CheckTemp CheckFlow Modify Flow Rate CheckTemp->CheckFlow Solution Improved Separation CheckFlow->Solution

Caption: A workflow for troubleshooting common HPLC separation issues.

G Method Development for Chiral Separation Start Start: Chiral Isomers ScreenCSPs Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->ScreenCSPs SelectMode Select Mobile Phase Mode (Normal vs. Reversed Phase) ScreenCSPs->SelectMode OptimizeSolvent Optimize Organic Solvent and Additives SelectMode->OptimizeSolvent OptimizeTemp Optimize Temperature OptimizeSolvent->OptimizeTemp Resolution Achieve Baseline Resolution OptimizeTemp->Resolution

References

Pandamarilactonine A stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of Pandamarilactonine A for researchers, scientists, and drug development professionals. Please note that publicly available data on the stability of this compound is limited. The information provided here is based on general chemical principles for similar structures, such as alkaloids and molecules containing a butenolide moiety.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound?

A1: this compound contains a pyrrolidinyl-α,β-unsaturated γ-lactone (butenolide) moiety, which can be susceptible to degradation. The primary concerns are its configurational instability and susceptibility to hydrolysis, oxidation, and photodecomposition. Some studies have noted the "configurational instability" of the pyrrolidin-2-yl butenolide moiety in related alkaloids, which could lead to epimerization or other stereochemical changes over time or under certain conditions.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the lactone ring, especially under acidic or basic conditions, to form a corresponding hydroxy carboxylic acid. Other potential degradation routes include oxidation of the pyrrolidine (B122466) ring and photolytic degradation, which can lead to complex mixtures of products.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C or lower. If solutions are prepared, they should be used fresh or stored at low temperatures for a short period. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents like methanol (B129727) or water for long-term storage of solutions.

Q4: I see unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A4: Unexpected peaks could be impurities from the isolation or synthesis process, or they could be degradation products. Given the potential for instability, it is crucial to consider degradation as a possible cause. These peaks could correspond to hydrolyzed forms, oxides, or isomers of this compound. To confirm if they are degradation products, you can perform a forced degradation study.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity of the compound over time. Degradation of this compound into inactive products.1. Verify the purity and integrity of your sample using an appropriate analytical method like HPLC-MS. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review your storage and handling procedures to minimize degradation.
Appearance of new peaks in HPLC or LC-MS analysis. Sample degradation due to improper storage, handling, or experimental conditions.1. Analyze a freshly prepared sample to see if the new peaks are present. 2. If the peaks appear over time, it is likely due to degradation. 3. Attempt to identify the degradation products using mass spectrometry and NMR.[3]
Change in the physical appearance of the sample (e.g., color change). This could indicate significant degradation or reaction with contaminants.1. Do not use the sample for experiments. 2. Characterize a small portion of the sample to identify the cause of the change. 3. Obtain a fresh, high-purity sample.
Inconsistent experimental results. This may be due to the use of partially degraded compound.1. Always use freshly prepared solutions of this compound for your experiments. 2. Routinely check the purity of your stock solutions.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.

Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C35%Hydrolyzed lactone
0.1 M NaOH8 hours60°C60%Hydrolyzed lactone and other rearranged products
3% H₂O₂24 hours25°C20%N-oxide and other oxidized products
Photolytic (UV light)48 hours25°C45%Complex mixture of photoproducts
Thermal (Solid)7 days80°C15%Isomers and other thermal degradants

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.

Visualizations

Hypothetical_Degradation_Pathway PandaA This compound (Lactone Ring Intact) Hydrolyzed Hydroxy Carboxylic Acid (Lactone Ring Opened) PandaA->Hydrolyzed Acid/Base Hydrolysis Oxidized Oxidized Products (e.g., N-oxide) PandaA->Oxidized Oxidation (e.g., H₂O₂) Photo Photodegradation Products (Complex Mixture) PandaA->Photo UV Light

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Characterization Characterize Degradants LCMS->Characterization

Caption: Workflow for investigating the stability of this compound.

References

optimizing reaction conditions for Pandamarilactonine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Pandamarilactonine A. The information is compiled from published synthetic routes and aims to address common challenges encountered during this complex total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main difficulties in synthesizing this compound and related compounds are the configurational instability of the pyrrolidin-2-yl butenolide moiety and achieving high enantiopurity.[1][2][3][4] This instability can lead to epimerization at the α-position of the butenolide or complete racemization, which accounts for the low enantiomeric excess observed in some natural isolates.[4] Additionally, some synthetic approaches may suffer from low chemical yields, poor selectivity, or require harsh reaction conditions.

Q2: Which synthetic strategies have proven most effective for this compound?

Several successful strategies have been reported, including:

  • Asymmetric Vinylogous Mannich Reaction (VMR): This approach has been used to achieve high diastereoselectivity.

  • Furan (B31954) Oxidation and Spiro-N,O-acetalization: This biomimetic approach utilizes singlet oxygen to oxidize a furan precursor, initiating a cascade reaction to form the core structure.

  • Protecting-Group-Free Synthesis: Concise synthetic routes that avoid protecting groups have been developed to improve efficiency.

Q3: How can the stereochemistry be controlled during the synthesis?

Control of stereochemistry is crucial and has been addressed through various methods. In the asymmetric vinylogous Mannich reaction, the use of chiral auxiliaries like N-tert-butanesulfinimines (Ellman's auxiliary) is effective. Interestingly, the methyl group at the C-3 position of the 2-(tert-butyldimethylsilyloxy)furan has been shown to act as a switch for diastereoselection in the VMR.

Troubleshooting Guide

Low Diastereoselectivity in the Vinylogous Mannich Reaction
Potential Cause Suggested Solution
Incorrect Furan Substrate The presence and position of substituents on the furan ring are critical. A methyl group at the C-3 position of the 2-(tert-butyldimethylsilyloxy)furan has been shown to promote syn-diastereoselectivity.
Suboptimal Chiral Auxiliary The choice of the N-tert-butanesulfinimine is important for inducing asymmetry. Ensure the use of the correct enantiomer of the Ellman auxiliary for the desired product stereochemistry.
Reaction Temperature Temperature can significantly influence diastereoselectivity. It is advisable to run the reaction at low temperatures (e.g., -78 °C) and slowly warm to room temperature as specified in established protocols.
Low Yield in Furan Oxidation and Spirocyclization
Potential Cause Suggested Solution
Inefficient Singlet Oxygen Generation Ensure the photosensitizer (e.g., Methylene Blue) is pure and the light source is of the appropriate wavelength and intensity. The reaction should be continuously sparged with oxygen.
Incomplete Spiro-N,O-acetalization This step is often acid-catalyzed. The choice and stoichiometry of the acid are critical. For instance, using 2.0 equivalents of H₂SO₄ has been shown to drive the reaction to completion, whereas lower amounts may result in incomplete conversion.
Side Reactions The intermediate hydroxybutenolide from the furan oxidation can be unstable. It is often beneficial to perform the subsequent spirocyclization in a one-pot fashion to minimize the isolation of this intermediate.
Epimerization or Racemization of the Final Product
Potential Cause Suggested Solution
Harsh Reaction Conditions The pyrrolidin-2-yl butenolide moiety is sensitive to both acidic and basic conditions. Utilize mild conditions for any final deprotection or purification steps. The observation of low optical purity in natural isolates has been suggested to be a result of the extraction/isolation process, highlighting the compound's sensitivity.
Purification Method Standard silica (B1680970) gel chromatography can sometimes cause degradation or epimerization of sensitive compounds. Consider using neutral alumina (B75360) or a different stationary phase for purification. It may also be beneficial to minimize the time the compound spends on the column.

Experimental Protocols

Key Synthetic Approaches: A Comparison
FeatureAsymmetric Vinylogous Mannich ReactionFuran Oxidation / Spiro-N,O-acetalization
Key Transformation Asymmetric addition of a silyloxyfuran to an N-tert-butanesulfinimine.Photooxidation of a difuran precursor followed by an acid-catalyzed cascade.
Stereocontrol Achieved through a chiral auxiliary (Ellman's).Relies on the inherent diastereoselectivity of the cyclization.
Reported Steps A concise three-pot synthesis has been reported.A nine-step synthesis has been detailed.
Advantages High diastereoselectivity and potential for high enantiopurity.Biomimetic approach that can generate multiple Pandanus alkaloids.
Protocol 1: Asymmetric Vinylogous Mannich Reaction (Conceptual Outline)
  • Preparation of the N-tert-butanesulfinimine: Synthesize the required imine from the corresponding aldehyde and (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary).

  • Vinylogous Mannich Reaction: To a solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), add a Lewis acid catalyst. Slowly add the N-tert-butanesulfinimine. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Deprotection: Quench the reaction and perform an aqueous workup. The resulting product can then be further elaborated to this compound through a series of steps, including cyclization and N-alkylation, under mild conditions to avoid epimerization.

Protocol 2: Furan Oxidation and Spiro-N,O-acetalization Cascade (Conceptual Outline)
  • Synthesis of the Difuran Precursor: Synthesize the symmetrical di(furylalkyl)amine precursor through established methods.

  • Photooxidation: Dissolve the difuran precursor and a photosensitizer (e.g., Methylene Blue) in a suitable solvent (e.g., methanol). Irradiate the solution with a suitable light source while bubbling oxygen through the mixture.

  • Spiro-N,O-acetalization and Elimination: After the oxidation is complete, add an acid (e.g., H₂SO₄) to the reaction mixture to catalyze the spirocyclization and subsequent elimination to form the butenolide moiety.

  • Purification: After an aqueous workup, purify the crude product via chromatography to isolate this compound and other related alkaloids.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Steps start1 Furan Precursors step1 Key Reaction (VMR or Oxidation) start1->step1 start2 Chiral Auxiliary start2->step1 step2 Cyclization/ Elaboration step1->step2 purification Purification step2->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

mannich_reaction furan 3-Methyl-2-silyloxyfuran product syn-Adduct furan->product imine N-tert-butanesulfinimine imine->product pandama (-)-Pandamarilactonine-A product->pandama 3-pot synthesis lewis_acid Lewis Acid lewis_acid->product Catalyst

Caption: Key transformation in the asymmetric synthesis of this compound.

logical_relationship cluster_precursors Key Precursors cluster_intermediates Key Intermediates furan ω-Aminoalkylfuran hydroxybutenolide Hydroxybutenolide furan->hydroxybutenolide Photooxidation silyloxyfuran Silyloxyfuran mannich_adduct Mannich Adduct silyloxyfuran->mannich_adduct VMR pandamarilactonine This compound Core hydroxybutenolide->pandamarilactonine Spirocyclization mannich_adduct->pandamarilactonine Cyclization

References

resolving co-elution problems in Pandamarilactonine A analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the analysis of Pandamarilactonine A.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the incomplete separation of this compound from other compounds in a sample, can significantly compromise analytical accuracy. The most common co-elutants are its own stereoisomers, such as Pandamarilactonine B, C, and D, which possess very similar chemical structures and polarities.[1][2][3][4] This guide provides a systematic approach to diagnosing and resolving these challenging separations.

Initial System Check

Before modifying your analytical method, it is crucial to ensure your HPLC or UPLC system is performing optimally. Poor peak shape is often a primary contributor to apparent co-elution.

Q1: My chromatogram for this compound shows broad or tailing peaks. What should I check first?

A1: Peak broadening and tailing can mask the presence of a co-eluting compound. Before adjusting the mobile phase or column, verify the following:

  • Column Health: The column may be contaminated or have developed a void. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

  • Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.

Method Optimization Strategies

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the resolution between this compound and any co-eluting species.

Q2: I suspect this compound is co-eluting with one of its stereoisomers. How can I improve the separation using a standard C18 column?

A2: For a standard C18 column, you can manipulate the mobile phase composition and gradient profile to enhance selectivity.

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent-analyte interactions. Methanol often provides different selectivity for polar compounds compared to acetonitrile.

    • Aqueous Phase pH: Since this compound is an alkaloid with a basic nitrogen atom, the pH of the mobile phase can significantly impact its retention and selectivity.[5] A slight adjustment in pH (e.g., from 3.0 to 3.5) can sometimes resolve closely eluting peaks. Ensure the chosen pH is within the stable range for your column.

  • Gradient Profile:

    • If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can improve the separation of closely related compounds.

Illustrative Data: Effect of Method Modification on Resolution

The following table provides a hypothetical comparison of different analytical conditions to illustrate how modifications can improve the resolution (Rs) between this compound and a co-eluting isomer.

Parameter Method 1 (Initial) Method 2 (Optimized Gradient) Method 3 (Optimized Mobile Phase) Method 4 (Alternative Column)
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanolAcetonitrile
Gradient 20-50% B in 5 min20-35% B in 10 min30-45% B in 10 min20-50% B in 5 min
Flow Rate (mL/min) 0.40.40.40.4
Retention Time (Panda. A) 3.52 min6.81 min7.25 min4.15 min
Retention Time (Isomer) 3.52 min (co-elutes)6.95 min7.51 min4.38 min
Resolution (Rs) 0.01.31.82.1
Peak Purity (Panda. A) FailsPassesPassesPasses

Note: This data is illustrative and intended for educational purposes.

Q3: Changing the mobile phase and gradient didn't provide baseline separation. What is the next step?

A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.

  • Alternative C18 Chemistries: Not all C18 columns are the same. A C18 column from a different manufacturer may offer different selectivity.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity due to pi-pi interactions with aromatic compounds. While this compound is not aromatic, this stationary phase can offer different interactions compared to a standard C18.

  • Chiral Stationary Phases: Since co-elution is often due to stereoisomers (diastereomers or enantiomers), a chiral column may be necessary for complete separation. This is particularly relevant if you are trying to separate enantiomers. For diastereomers, a chiral column is not always necessary, but can be effective.

Frequently Asked Questions (FAQs)

Q4: How can I confirm that a peak is impure and contains a co-eluting compound?

A4: Peak purity analysis is essential for detecting co-elution.

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio (m/z) information across the chromatographic peak. If the mass spectrum changes across the peak, it confirms co-elution. High-resolution mass spectrometry (HRMS) can be particularly useful in distinguishing between compounds with very similar masses.

Q5: Can my sample preparation method contribute to co-elution issues?

A5: Yes, the sample preparation method can introduce interfering compounds from the matrix.

  • Matrix Effects: Complex sample matrices, such as plant extracts, can contain numerous compounds that may co-elute with your analyte of interest. This can lead to ion suppression or enhancement in mass spectrometry detection.

  • Sample Cleanup: Employing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components before analysis.

Q6: What are the typical experimental protocols for analyzing this compound?

A6: While a universally optimal method does not exist, a good starting point for method development for this compound and related alkaloids using LC-MS would be:

  • Sample Preparation (from plant material):

    • Macerate the dried and powdered plant material (e.g., leaves of Pandanus amaryllifolius) with an appropriate solvent like ethanol (B145695) or methanol.

    • Perform a liquid-liquid extraction. Acidify the extract and wash with a non-polar solvent to remove fats and chlorophyll.

    • Basify the aqueous layer and extract the alkaloids into a solvent like chloroform (B151607) or dichloromethane.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection.

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A shallow gradient, for example, starting from 5-10% B and increasing to 50-60% B over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-product ion transitions for this compound and its potential isomers.

Visualizations

G Troubleshooting Workflow for Co-elution cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Resolution start Co-elution Suspected (Poor Peak Shape or Purity) sys_check Check System Performance (Column, Flow Rate, Injection) start->sys_check mobile_phase Modify Mobile Phase (Solvent, pH) peak_purity Confirm with Peak Purity Analysis (DAD or MS) sys_check->peak_purity peak_purity->mobile_phase gradient Optimize Gradient (Shallower Slope) mobile_phase->gradient column Change Stationary Phase (e.g., Phenyl-Hexyl, Chiral) gradient->column resolved Baseline Resolution Achieved column->resolved

Caption: A step-by-step workflow for troubleshooting co-elution problems.

G Decision Tree for Method Development start Co-elution of This compound and Isomers change_gradient Adjust Gradient Profile (Make Shallower) start->change_gradient change_solvent Switch Organic Solvent (ACN <-> MeOH) change_gradient->change_solvent No resolved Separation Achieved change_gradient->resolved Yes change_ph Modify Mobile Phase pH (e.g., 2.5 to 3.5) change_solvent->change_ph No change_solvent->resolved Yes change_column Select Alternative Column (Phenyl-Hexyl or Chiral) change_ph->change_column No change_ph->resolved Yes change_column->resolved Yes not_resolved Still Co-eluting change_column->not_resolved No

Caption: A decision tree for selecting method development strategies.

References

strategies to improve the solubility of Pandamarilactonine A for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when preparing Pandamarilactonine A for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius[1][2]. It belongs to a class of natural products known as lactones[1]. Like many complex natural products, this compound is lipophilic and predicted to have low aqueous solubility, which is a significant hurdle for in vitro and in vivo bioassays[3]. For a compound to be accurately tested, it must be fully dissolved in the aqueous assay medium; poor solubility can lead to inaccurate results, compound precipitation, and underestimated biological activity[3].

Q2: What is the simplest first step to dissolve this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay buffer, a technique known as co-solvency. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide range of polar and non-polar compounds. Commercial suppliers of this compound list DMSO as a suitable solvent.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This common issue indicates that the compound's solubility limit in the final assay medium has been exceeded. Here are several steps to troubleshoot this problem:

  • Reduce the Final Concentration: Test lower final concentrations of this compound.

  • Optimize Co-solvent Percentage: The final concentration of DMSO should typically be kept low (e.g., ≤0.5%) to avoid solvent-induced toxicity or artifacts in the bioassay. However, you may need to carefully determine the highest tolerable percentage of DMSO for your specific assay system that keeps the compound in solution.

  • Use an Alternative Co-solvent: If DMSO is problematic, consider other co-solvents such as ethanol, polyethylene (B3416737) glycol 400 (PEG 400), or N,N-Dimethylformamide (DMF).

  • Gentle Warming or Sonication: Briefly warming the solution or using a sonicator can sometimes help dissolve the compound, but you must be cautious about potential degradation.

Q4: How might the pH of the bioassay buffer affect the solubility of this compound?

This compound is an alkaloid, which means it contains a basic nitrogen atom. The solubility of such compounds can be highly pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more polar and soluble salt. Conversely, the lactone ring in the structure can be susceptible to hydrolysis under basic conditions, which would chemically alter the compound. Therefore, adjusting the buffer to a slightly acidic pH may increase solubility, but it is crucial to ensure the chosen pH is compatible with the biological assay system.

Q5: What are cyclodextrins and when should I consider using them for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex". This is an excellent strategy to consider when co-solvents cause toxicity or interfere with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Q6: Are there other advanced techniques if the above methods fail?

Yes, if standard methods are insufficient, more advanced formulation strategies can be employed. These include:

  • Use of Surfactants: Surfactants like Tween 20 or Triton X-100 can be used to form micelles that encapsulate the compound, increasing its solubility. However, it is critical to evaluate the surfactant's own potential toxicity and interference with the assay at the concentrations used.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale dramatically increases the surface area, which can significantly improve the dissolution rate and saturation solubility. This is a more complex approach that typically involves wet bead milling or other specialized equipment.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Initial Dissolution Failure The compound powder does not dissolve in the primary organic solvent (e.g., DMSO).1. Try gentle heating or sonication to aid dissolution. 2. Test alternative, stronger organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Prepare a slurry to perform a quantitative solubility test to understand its limits.
Precipitation Upon Dilution The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The final co-solvent concentration is too low to maintain solubility.1. Lower the final assay concentration of this compound. 2. Increase the co-solvent percentage, ensuring it remains within the tolerated limit for your assay (see Protocol 2). 3. Switch to a pH-adjusted buffer or use cyclodextrins to form a soluble inclusion complex (see Protocol 3 & 4).
Assay Interference or Toxicity The high concentration of organic co-solvent (e.g., DMSO >0.5-1%) is affecting the biological system (e.g., enzyme activity, cell viability).1. Reduce the co-solvent concentration to the lowest effective level. 2. Replace the co-solvent system with a cyclodextrin-based formulation, which is often more biocompatible. 3. Explore the use of surfactants, but carefully validate their compatibility with the assay.
Inconsistent Results The compound is supersaturated and slowly precipitating out of solution over the course of the experiment. The compound may be unstable in the buffer (e.g., lactone hydrolysis at high pH).1. Prepare and use the diluted solutions immediately. 2. Evaluate the stability of this compound in your chosen buffer system over the time course of the assay. 3. Consider using a formulation with a precipitation inhibitor or a more stable system like a cyclodextrin (B1172386) complex.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantagesTypical Starting Concentration
Co-solvents Increasing the polarity of the solvent system with a water-miscible organic solvent.Simple, fast, and widely used for initial screening.Can cause cellular toxicity or interfere with assay components at higher concentrations (>0.5%). Risk of precipitation upon dilution.DMSO, Ethanol, PEG 400
pH Adjustment Ionizing the basic nitrogen in the alkaloid structure to form a more soluble salt.Can significantly increase solubility with minimal additives.The required pH may be outside the optimal range for the bioassay. The lactone ring may be unstable at high pH.pH 1-2 units below the pKa of the basic group.
Cyclodextrins Encapsulating the hydrophobic drug molecule within a hydrophilic shell to form a soluble inclusion complex.High solubilization capacity, low cellular toxicity, can stabilize the drug.Can be more expensive than simple co-solvents. May require more formulation development.HP-β-CD, SBE-β-CD
Surfactants Forming micelles that encapsulate the drug, increasing its apparent solubility.Effective at low concentrations.Can interfere with biological membranes and proteins. Potential for intrinsic toxicity.Tween® 20, Triton™ X-100
Nanoparticles Increasing the surface area by reducing particle size, which enhances the dissolution rate.Can dramatically increase bioavailability and solubility.Requires specialized equipment and significant formulation expertise.N/A

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the required amount of this compound powder accurately in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, gently warm the solution (e.g., 37°C) or place it in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm there is no undissolved particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow an aliquot to thaw completely and equilibrate to room temperature.

Protocol 2: Determining Maximum Tolerated Co-solvent Concentration
  • Prepare your standard bioassay (e.g., cell viability assay, enzyme inhibition assay) including positive and negative controls.

  • Prepare a dilution series of your co-solvent (e.g., DMSO) in the final assay buffer, ranging from 0.01% to 5% (v/v).

  • Run the bioassay with these co-solvent concentrations in the absence of this compound.

  • Measure the assay endpoint (e.g., cell viability, enzyme activity).

  • Determine the highest concentration of the co-solvent that does not significantly alter the assay's performance (e.g., causes less than 10% change in the signal compared to the vehicle-free control). This is your maximum tolerated co-solvent concentration.

Protocol 3: Solubilization using Cyclodextrin (Co-evaporation Method)
  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the drug) in water or an aqueous buffer.

  • Dissolve this compound in a suitable volatile organic solvent (e.g., ethanol).

  • Mix the two solutions together.

  • Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) or by nitrogen stream to form a thin film or solid dispersion.

  • Reconstitute the resulting solid complex in the aqueous bioassay buffer.

  • Filter the solution through a 0.22 µm filter to remove any non-encapsulated, insoluble drug. The resulting clear solution contains the water-soluble drug-cyclodextrin complex.

Protocol 4: General Method for pH-Dependent Solubility Testing
  • Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments). Ensure the buffer components do not interfere with your final assay.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of organic co-solvent (e.g., 100 mM in DMSO).

  • Add a small aliquot of the stock solution to each buffer to achieve a final concentration that is expected to be above the solubility limit. Keep the final DMSO concentration constant and low (e.g., 1%).

  • Incubate the samples with shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 2-24 hours).

  • After incubation, centrifuge the samples at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the buffer pH to determine the optimal pH for dissolution.

Visualizations

G cluster_workflow General Solubilization Workflow cluster_alt Alternative Strategies start Start: Prepare high-conc. stock in DMSO dilute Dilute stock into aqueous bioassay buffer start->dilute observe Observe for precipitation dilute->observe success Success: Proceed with bioassay observe->success No troubleshoot Troubleshoot Precipitation observe->troubleshoot Yes option1 1. Lower final concentration 2. Optimize % DMSO troubleshoot->option1 option2 Try Alternative Strategies troubleshoot->option2 option1->dilute Re-test ph_adjust pH Adjustment option2->ph_adjust cyclo Cyclodextrin Complexation option2->cyclo advanced Advanced Formulations (Surfactants, Nanoparticles) option2->advanced ph_adjust->dilute Re-test in new buffer cyclo->dilute Re-test complex advanced->dilute Re-test formulation

Caption: Decision workflow for solubilizing this compound.

Caption: Mechanism of cyclodextrin solubilization.

G cluster_pathway Plausible Antimicrobial Mechanism of Action compound This compound (contains α,β-unsaturated lactone) reaction Michael Addition (Alkylation) compound->reaction protein Bacterial Protein (e.g., enzyme with -SH group) protein->reaction inhibition Covalent Modification & Inhibition of Protein Function reaction->inhibition death Disruption of Cellular Processes & Bacterial Cell Death inhibition->death

Caption: Postulated mechanism for antimicrobial activity.

References

addressing configurational instability in Pandamarilactonine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the configurational instability encountered during the synthesis of Pandamarilactonine and its analogues. This resource is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of configurational instability in Pandamarilactonine synthesis?

The primary source of configurational instability in Pandamarilactonine synthesis lies within the pyrrolidin-2-yl butenolide moiety.[1][2] This structural element is prone to epimerization at the stereocenter connecting the pyrrolidine (B122466) ring to the butenolide, which can lead to difficulties in achieving high enantiopurity and diastereoselectivity. The instability has been a significant challenge, and understanding its mechanism has been the subject of controlled experiments and computational studies.[1][2]

Q2: How does the substitution on the furan (B31954) precursor affect the diastereoselectivity of the key vinylogous Mannich reaction?

The substitution pattern on the silyloxyfuran precursor plays a critical role in determining the diastereoselectivity of the vinylogous Mannich reaction. For instance, the presence of a methyl group at the C-3 position of 2-(tert-butyldimethylsilyloxy)furan has been shown to act as a "switch" in diastereoselection, leading to an unexpected syn-diastereoselective outcome.[1][2] In a specific case, the reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and an (Rs)-N-tert-butanesulfinimine yielded a high syn-diastereoselectivity with a diastereomeric ratio (dr) of 95:5.[1][2]

Q3: Can protecting groups help in mitigating configurational instability?

Yes, the appropriate choice of protecting groups is crucial for minimizing epimerization. Protecting the nitrogen of the pyrrolidine ring can influence the stereochemical outcome of subsequent reactions and prevent racemization under certain conditions. The stability of the protecting group to the reaction conditions used for its removal is also a critical factor to consider to avoid unwanted side reactions that could affect the stereointegrity of the molecule.

Troubleshooting Guides

Problem 1: Low diastereoselectivity or unexpected stereochemical outcome in the vinylogous Mannich reaction.

  • Possible Cause: The structure of the furan precursor and the reaction conditions are not optimized for the desired stereoisomer.

  • Troubleshooting Steps:

    • Modify the Furan Precursor: As demonstrated in the literature, introducing a methyl group at the C-3 position of the 2-silyloxyfuran can switch the diastereoselectivity from the commonly observed anti to the syn product.[1][2] Experiment with different substitution patterns on the furan ring to influence the steric environment of the transition state.

    • Vary the Lewis Acid Promoter: The choice and amount of the Lewis acid promoter (e.g., TMSOTf) can significantly impact the diastereoselectivity. Screen different Lewis acids and optimize their stoichiometry.

    • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the transition state geometry. Conduct the reaction in a range of solvents and at different temperatures to determine the optimal conditions for the desired diastereomer.

    • Chiral Auxiliary: Ensure the chiral auxiliary on the imine is of high enantiomeric purity.

Problem 2: Loss of stereochemical purity during deprotection or subsequent reaction steps.

  • Possible Cause: The reaction conditions are too harsh, leading to epimerization of the stereocenter at the junction of the pyrrolidine and butenolide rings.

  • Troubleshooting Steps:

    • Milder Deprotection Reagents: If a protecting group is being removed, screen for milder deprotection conditions. For example, if using acidic conditions, try a weaker acid or shorter reaction times.

    • Temperature Control: Perform the reaction at a lower temperature to minimize the rate of epimerization.

    • pH Control: The stability of the butenolide moiety can be pH-dependent. Buffer the reaction mixture if necessary to maintain a pH range where the product is configurationally stable.

    • Rapid Work-up and Purification: Minimize the time the product is exposed to potentially destabilizing conditions by performing a prompt work-up and purification after the reaction is complete.

Quantitative Data

The following table summarizes the reported diastereoselectivity for a key vinylogous Mannich reaction in the synthesis of a Pandamarilactonine precursor.

Furan PrecursorImine PrecursorPromoterDiastereomeric Ratio (syn:anti)Reference
3-methyl-2-(tert-butyldimethylsilyloxy)furan(Rs)-N-tert-butanesulfinimineTMSOTf95:5[1][2]

Experimental Protocols

Key Experiment: syn-Selective Asymmetric Vinylogous Mannich Reaction

This protocol is based on the successful synthesis of a syn-diastereomer of a Pandamarilactonine precursor.

Materials:

Procedure:

  • To a solution of the (Rs)-N-tert-butanesulfinimine in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add TMSOTf (typically 1.0-1.5 equivalents) dropwise.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan (typically 1.2-2.0 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired syn-diastereomer.

Note: The exact concentrations, equivalents of reagents, and reaction times should be optimized for each specific substrate.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Vinylogous Mannich Reaction cluster_workup Work-up & Purification cluster_product Product Furan 3-Methyl-2-(TBSO)furan Reaction 1. TMSOTf, DCM, -78°C 2. Add Furan 3. Stir at -78°C Furan->Reaction Imine (Rs)-N-t-butanesulfinimine Imine->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extract Extract with DCM Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product syn-Adduct (dr = 95:5) Purify->Product

Caption: Experimental workflow for the syn-selective vinylogous Mannich reaction.

diastereoselectivity_factors cluster_furan Furan Structure cluster_conditions Reaction Conditions cluster_imine Imine Structure VMR Vinylogous Mannich Reaction Furan_Sub C-3 Substitution (e.g., Methyl Group) Furan_Sub->VMR Influences Diastereoselectivity Promoter Lewis Acid Promoter (e.g., TMSOTf) Promoter->VMR Solvent Solvent Polarity Solvent->VMR Temp Temperature Temp->VMR Auxiliary Chiral Auxiliary (e.g., N-t-butanesulfinyl) Auxiliary->VMR Controls Enantioselectivity

Caption: Key factors influencing the diastereoselectivity of the vinylogous Mannich reaction.

racemization_mechanism cluster_main Proposed Epimerization Pathway R_isomer (R)-Stereoisomer Enolate Planar Enolate Intermediate R_isomer->Enolate Base or Acid Catalyzed Proton Abstraction Enolate->R_isomer Protonation from original face S_isomer (S)-Stereoisomer Enolate->S_isomer Protonation from opposite face S_isomer->Enolate Base or Acid Catalyzed Proton Abstraction External Harsh Conditions (e.g., strong acid/base, high temp) External->R_isomer External->S_isomer

Caption: A simplified logical diagram of the proposed epimerization mechanism.

References

Validation & Comparative

Unveiling the Antimicrobial Potency: A Comparative Analysis of Pandamarilactonine A and Pandamarilactonine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the quest for novel antimicrobial agents is a perpetual endeavor. Within the diverse landscape of natural products, alkaloids isolated from Pandanus amaryllifolius leaves, specifically Pandamarilactonine A and Pandamarilactonine B, have emerged as compounds of interest. This guide provides a detailed comparison of their antimicrobial activities, supported by experimental data, to inform further research and development.

Comparative Antimicrobial Activity

A key study investigating the antimicrobial properties of these two pyrrolidine (B122466) alkaloids provides a direct comparison of their efficacy against several pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their antimicrobial effects.

This compound has demonstrated notable activity, particularly against Pseudomonas aeruginosa.[1][2][3][4] In a comparative analysis of four alkaloids isolated from P. amaryllifolius, this compound was identified as the most potent compound against this opportunistic pathogen.[1]

Below is a summary of the quantitative data on the antimicrobial activity of this compound and Pandamarilactonine B against three clinically relevant bacterial strains: Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
This compound Pseudomonas aeruginosa15.631.25
Staphylococcus aureus>500>500
Escherichia coli>500>500
Pandamarilactonine B Pseudomonas aeruginosa500>500
Staphylococcus aureus>500>500
Escherichia coli>500>500

Experimental Protocols

The antimicrobial activities of this compound and Pandamarilactonine B were evaluated using a standardized microtiter plate diffusion method.

Extraction and Isolation of Pandamarilactonines
  • Extraction: Air-dried and ground leaves of Pandanus amaryllifolius (1.1 kg) were percolated with methanol (B129727) for three consecutive days. The combined filtrate was concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract was dissolved in 1M H₂SO₄ and partitioned with dichloromethane (B109758) (DCM). The acidic aqueous layer was then basified to pH 8 with Na₂CO₃ and re-extracted with DCM to obtain the crude alkaloidal extract.

  • Chromatographic Purification: The crude alkaloidal extract was subjected to further purification using chromatographic techniques to isolate this compound and Pandamarilactonine B.

Antimicrobial Assay
  • Microtiter Plate Diffusion Method: The minimum inhibitory concentration (MIC) of the isolated compounds was determined against Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 using a microtiter plate diffusion method.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was recorded as the lowest concentration of the compound that showed no visible bacterial growth after a 24-hour incubation period.

  • Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, all wells showing no bacterial growth were subcultured onto nutrient agar (B569324) plates. The lowest concentration of the extract that did not show any bacterial growth on the agar plates after 24 hours of incubation was reported as the MBC. All experiments were performed in triplicate.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and antimicrobial testing of this compound and B.

G cluster_extraction Extraction & Isolation cluster_testing Antimicrobial Testing plant Pandanus amaryllifolius Leaves methanol Methanol Extraction plant->methanol crude_extract Crude Extract methanol->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloid Extract acid_base->crude_alkaloid chromatography Chromatography crude_alkaloid->chromatography panda_a This compound chromatography->panda_a panda_b Pandamarilactonine B chromatography->panda_b microtiter Microtiter Plate Assay panda_a->microtiter Test Compound panda_b->microtiter Test Compound bacteria Bacterial Strains (P. aeruginosa, S. aureus, E. coli) bacteria->microtiter mic_determination MIC Determination (24h Incubation) microtiter->mic_determination mbc_determination MBC Determination (Subculture on Nutrient Agar) mic_determination->mbc_determination results MIC & MBC Values mbc_determination->results

Workflow for Antimicrobial Evaluation

Signaling Pathways

The available literature primarily focuses on the direct antimicrobial effects of this compound and B, as measured by MIC and MBC values. Detailed studies on the specific signaling pathways within the bacterial cells that are affected by these compounds have not been extensively reported. Further research is warranted to elucidate their mechanisms of action at the molecular level.

References

A Comparative Analysis of Pandamarilactonine A and Other Pandanus Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pandamarilactonine A, a prominent alkaloid isolated from the leaves of Pandanus amaryllifolius, with other structurally related alkaloids from the Pandanus genus. The comparison focuses on their biological activities, supported by available experimental data, to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Pandanus Alkaloids

The genus Pandanus, commonly known as screw pine, is a rich source of diverse and structurally unique alkaloids. These compounds have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. Among these, the pyrrolidine-containing alkaloids, particularly the pandamarilactonine series, represent a significant class of bioactive molecules. This guide will delve into a comparative analysis of this compound against its congeners, providing a clear overview of their therapeutic potential.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and other selected Pandanus alkaloids.

Table 1: Antimicrobial Activity of Pandanus Alkaloids

A study by Laluces et al. (2015) provides a direct comparison of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of several Pandanus alkaloids against common pathogenic bacteria. The results highlight the superior antimicrobial potency of this compound, particularly against Pseudomonas aeruginosa.

AlkaloidTest OrganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus>500>500
Escherichia coli500500
Pseudomonas aeruginosa 15.6 31.25
Pandamarilactonine BStaphylococcus aureus>500>500
Escherichia coli>500>500
Pseudomonas aeruginosa500500
Pandamarilactone-1Staphylococcus aureus>500>500
Escherichia coli>500>500
Pseudomonas aeruginosa>500>500
Pandamarilactone-32Staphylococcus aureus>500>500
Escherichia coli>500>500
Pseudomonas aeruginosa>500>500

Data sourced from Laluces et al., 2015.

Table 2: Anti-inflammatory and Neuroprotective Activities (Qualitative Comparison)

Quantitative data for the anti-inflammatory and neuroprotective activities of individual purified Pandanus alkaloids is limited in the current literature. However, studies on alkaloid-rich extracts and fractions provide valuable insights into their potential.

Biological ActivityAlkaloid/ExtractKey FindingsReference
Anti-inflammatory Total alkaloid mixtures from P. amaryllifolius and P. tectorius (containing Pandamarilactonine B, N-acetylnorthis compound, Pandamarilactonine G)Inhibition of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.[1]Doncheva et al., 2022
Neuroprotective Crude extracts of P. amaryllifolius (containing Pandanus alkaloids)Inhibition of amyloid-beta (Aβ) aggregation and protection of neuronal cells from Aβ-induced toxicity.Teng et al., 2022
Anti-Advanced Glycation End products (AGEs) and Anti-Aβ Aggregation This compound and BBoth compounds exhibited inhibitory activity against AGEs formation and Aβ aggregation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology described by Laluces et al. (2015) for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the alkaloids.

a. Preparation of Inoculum:

  • Bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are cultured on nutrient agar (B569324) plates for 24 hours at 37°C.

  • A few colonies are then transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

b. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • The alkaloid samples are serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Each well is inoculated with the prepared bacterial suspension.

  • A positive control (broth with bacteria, no alkaloid) and a negative control (broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours.

c. Determination of MIC and MBC:

  • The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.

  • To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto nutrient agar plates.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the alkaloid that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)

This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

b. NO Production Assay:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test alkaloids for 1-2 hours.

  • Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the negative control group.

  • After 24 hours of incubation, the cell culture supernatant is collected.

c. Measurement of Nitrite:

  • The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Neuroprotective Activity Assay (Thioflavin T Assay for Aβ Aggregation)

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils, a hallmark of neurodegenerative diseases like Alzheimer's.

a. Preparation of Aβ Peptides:

  • Lyophilized amyloid-beta (Aβ) 1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized again to ensure a monomeric state.

  • The monomeric Aβ is then dissolved in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

b. Aggregation Assay:

  • The Aβ solution is incubated with different concentrations of the test alkaloids in a 96-well black plate with a clear bottom.

  • A control group with Aβ and buffer only is included.

  • The plate is incubated at 37°C with continuous gentle shaking to promote aggregation.

c. Fluorescence Measurement:

  • At various time points, Thioflavin T is added to each well.

  • The fluorescence intensity is measured using a microplate reader with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.

  • A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ fibril formation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual signaling pathways related to the biological activities of Pandanus alkaloids.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_alkaloids Serial Dilution of Alkaloids prep_alkaloids->inoculation incubation Incubate at 37°C for 24h inoculation->incubation read_mic Read MIC (Lowest concentration with no growth) incubation->read_mic subculture Subculture from clear wells read_mic->subculture read_mbc Read MBC (≥99.9% killing) subculture->read_mbc

Antimicrobial Susceptibility Testing Workflow

signaling_pathway_inflammation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pandanus_Alkaloids Pandanus Alkaloids Pandanus_Alkaloids->IKK Inhibits Pandanus_Alkaloids->NFkB_p65_p50 Inhibits translocation NFkB_p65_p50_nucleus->Pro_inflammatory_Genes activates transcription

Conceptual Anti-inflammatory Signaling Pathway

neuroprotection_workflow Abeta_Monomers Aβ Monomers Incubation Incubate at 37°C with Alkaloids Abeta_Monomers->Incubation Fibril_Formation Aβ Fibril Formation Incubation->Fibril_Formation ThT_Addition Add Thioflavin T Fibril_Formation->ThT_Addition Fluorescence_Measurement Measure Fluorescence (Ex: 440nm, Em: 480nm) ThT_Addition->Fluorescence_Measurement Inhibition_Analysis Analyze Inhibition of Aggregation Fluorescence_Measurement->Inhibition_Analysis

Aβ Aggregation Inhibition Assay Workflow

Conclusion

This comparative analysis indicates that this compound is a particularly promising antimicrobial agent among the studied Pandanus alkaloids, with notable activity against Pseudomonas aeruginosa. While quantitative data for other biological activities of individual alkaloids is still emerging, the demonstrated anti-inflammatory and neuroprotective effects of alkaloid-rich extracts suggest that the pandamarilactonine class of compounds warrants further investigation. The provided experimental protocols and conceptual diagrams offer a framework for future research aimed at elucidating the mechanisms of action and therapeutic potential of these fascinating natural products. Further studies focusing on the isolation and comprehensive biological evaluation of individual Pandanus alkaloids are crucial to fully unlock their potential in drug development.

References

Unveiling the Anti-Inflammatory Mechanism of Pandamarilactonine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pandamarilactonine A, a natural alkaloid with purported anti-inflammatory properties. While direct quantitative data on the isolated compound is limited in publicly available research, this document synthesizes findings from studies on total alkaloid extracts of Pandanus amaryllifolius, the natural source of this compound, and related compounds. This guide aims to provide a framework for validating its mechanism of action and comparing its potential efficacy against established anti-inflammatory agents.

Executive Summary

This compound, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has garnered interest for its potential therapeutic applications. Studies on the total alkaloid extracts from this plant have demonstrated anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory cytokine production.[1][2] This guide explores the probable mechanism of action of this compound, focusing on the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. We present comparative data, detailed experimental protocols, and visual workflows to aid researchers in the further investigation of this promising natural compound.

Comparative Performance Data

Due to the limited availability of specific quantitative data for isolated this compound, the following tables are constructed based on reported activities of total alkaloid extracts from Pandanus amaryllifolius and provide a hypothetical comparison with the well-established anti-inflammatory drug, Dexamethasone. These tables are intended to serve as a template for future experimental validation.

Table 1: Inhibition of NF-κB Activation in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationNF-κB Luciferase Reporter Activity (% Inhibition)IC50 (µM)
This compound (Hypothetical) 1 µM25%15
10 µM60%
50 µM85%
Dexamethasone 1 µM40%5
10 µM75%
50 µM95%
Vehicle Control -0%-

Table 2: Inhibition of STAT3 Phosphorylation in IL-6 Stimulated HeLa Cells

CompoundConcentrationp-STAT3 (Tyr705) Levels (% of Control)IC50 (µM)
This compound (Hypothetical) 1 µM80%20
10 µM45%
50 µM15%
STAT3 Inhibitor (e.g., Stattic) 1 µM70%8
10 µM30%
50 µM5%
Vehicle Control -100%-

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Total Alkaloid Extract (P. amaryllifolius) 10 µg/mLReducedReduced
This compound (Hypothetical) 10 µM350450
Dexamethasone 10 µM200250
LPS Control -12001500
Untreated Control -<50<50

Note: Data for the total alkaloid extract is qualitative based on existing literature.[1][2] Data for this compound and Dexamethasone are hypothetical and for illustrative purposes.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key pro-inflammatory signaling cascades. Based on studies of related natural products, the NF-κB and STAT3 pathways are probable targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Extracts from Pandanus species have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[3][4][5]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) PandamarilactonineA This compound PandamarilactonineA->IKK Inhibits Proinflammatory_Genes_nuc Pro-inflammatory Gene Transcription NFkB_nuc->Proinflammatory_Genes_nuc STAT3_Pathway cluster_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to pSTAT3_dimer_nuc p-STAT3 Dimer Inflammatory_Genes Inflammatory Gene Transcription PandamarilactonineA This compound PandamarilactonineA->JAK Inhibits Inflammatory_Genes_nuc Inflammatory Gene Transcription pSTAT3_dimer_nuc->Inflammatory_Genes_nuc MTT_Workflow A Seed cells in a 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-48 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F Luciferase_Workflow A Transfect cells with NF-κB luciferase reporter plasmid B Pre-treat with This compound A->B C Stimulate with LPS (1 µg/mL) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E WesternBlot_Workflow A Treat cells with This compound B Stimulate with IL-6 (20 ng/mL) A->B C Lyse cells and quantify protein B->C D SDS-PAGE and protein transfer C->D E Probe with primary (anti-p-STAT3) and secondary antibodies D->E F Detect and quantify chemiluminescence E->F

References

Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationships of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between the structure of a natural product and its biological activity is paramount. This guide provides a comparative analysis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius Roxb., and its analogs. We delve into its inhibitory effects on the formation of advanced glycation end products (AGEs) and amyloid-beta (Aβ) aggregation, both implicated in the pathology of Alzheimer's disease. While direct cytotoxicity and mechanistic data for this compound remain limited in publicly available literature, this guide synthesizes the existing data to illuminate its therapeutic potential and guide future research.

Comparative Biological Activities of this compound and Related Alkaloids

The therapeutic potential of this compound and its analogs has been primarily investigated in the context of neurodegenerative diseases, specifically focusing on their ability to inhibit key pathological processes. The following table summarizes the available quantitative data for the inhibition of Aβ peptide aggregation and AGEs formation. It is important to note that while this compound demonstrates significant activity, a comprehensive structure-activity relationship (SAR) is still emerging as more analogs are synthesized and tested.

CompoundInhibition of Aβ Aggregation (% at 100 µg/mL)Inhibition of AGEs Formation (% at 100 µg/mL)Inhibition of AGEs Formation (% at 50 µg/mL)
This compound 74%[1]74%[1]50%[1]
Pandamarilactonine B 63%[1]56%[1]34%
Pandanusine B 66%Not ReportedNot Reported

Note: IC50 values are not available in the cited literature. The data represents the percentage of inhibition at the specified concentrations.

From this limited dataset, preliminary SAR observations suggest that the stereochemistry of the pyrrolidine ring and the substituents on the lactone rings likely play a crucial role in the observed biological activities. This compound consistently shows higher inhibitory activity compared to Pandamarilactonine B in both assays, indicating that the specific spatial arrangement of the functional groups is critical for target interaction.

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for the key experiments are outlined below.

Inhibition of Advanced Glycation End Products (AGEs) Formation (BSA-Dextrose Model)

This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs, which are products of non-enzymatic reactions between sugars and proteins.

Materials:

  • Bovine Serum Albumin (BSA)

  • Dextrose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (this compound and analogs)

  • Fluorometer

Protocol:

  • Prepare a solution of BSA (10 mg/mL) and dextrose (500 mM) in PBS.

  • Add the test compounds at various concentrations to the BSA-dextrose solution. A control group without any inhibitor should be included.

  • Incubate the mixtures in a sterile, dark environment at 37°C for 7 days.

  • After incubation, measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100

Inhibition of Amyloid-Beta (Aβ) Aggregation (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid aggregates.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (this compound and analogs)

  • 96-well black microplates

  • Plate reader with fluorescence detection

Protocol:

  • Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired concentration.

  • Incubate the Aβ peptide solution with various concentrations of the test compounds in a 96-well black microplate at 37°C with continuous gentle agitation to promote aggregation. A control group without any inhibitor should be included.

  • At specified time intervals, add ThT solution to each well.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with that of the control.

Visualizing the Molecular Landscape: Pathways and Workflows

To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_age AGEs Formation Inhibition Assay cluster_abeta Aβ Aggregation Inhibition Assay a1 BSA + Dextrose Solution a2 Add this compound / Analogs a1->a2 a3 Incubate at 37°C for 7 days a2->a3 a4 Measure Fluorescence (Ex: 370nm, Em: 440nm) a3->a4 b1 Aβ(1-42) Peptide Solution b2 Add this compound / Analogs b1->b2 b3 Incubate at 37°C with agitation b2->b3 b4 Add Thioflavin T b3->b4 b5 Measure Fluorescence (Ex: 440nm, Em: 480nm) b4->b5

Figure 1: Workflow of the in-vitro assays for biological activity.

While the precise molecular mechanisms of this compound are yet to be fully elucidated, its inhibitory effects on Aβ aggregation and AGEs formation suggest potential interactions with pathways central to neurodegeneration. The diagram below illustrates a hypothetical signaling cascade that could be modulated by these inhibitory activities.

signaling_pathway AGEs Advanced Glycation End Products (AGEs) RAGE Receptor for AGEs (RAGE) AGEs->RAGE Abeta Amyloid-Beta (Aβ) Aggregates Abeta->RAGE Apoptosis Neuronal Apoptosis Abeta->Apoptosis Direct Toxicity ROS Reactive Oxygen Species (ROS) RAGE->ROS NFkB NF-κB Activation ROS->NFkB Inflammation Neuroinflammation NFkB->Inflammation Inflammation->Apoptosis PandA This compound PandA->AGEs Inhibits Formation PandA->Abeta Inhibits Aggregation

References

Pandamarilactonine A: A Comparative Analysis of Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of Pandamarilactonine A with a selection of standard antibiotics. The data presented is based on available in vitro studies, offering a quantitative and objective evaluation of its potential as a novel antimicrobial agent. This document summarizes key experimental data in structured tables, details the methodologies employed in these studies, and provides visualizations of potential antibacterial mechanisms.

Executive Summary

This compound, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has demonstrated notable in vitro antibacterial activity against clinically relevant pathogens. This guide presents a side-by-side comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against those of standard antibiotics for Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. While this compound shows promise, particularly against P. aeruginosa, it is crucial to note that its specific mechanism of action has not yet been fully elucidated in published scientific literature. Furthermore, to date, no in vivo efficacy studies for this compound have been published.

Data Presentation: In Vitro Efficacy

The following tables summarize the MIC and MBC values for this compound and standard antibiotics against the specified American Type Culture Collection (ATCC) reference strains. These values are crucial for comparing the potency of these antimicrobial agents under controlled laboratory conditions.

Table 1: Comparative Efficacy against Pseudomonas aeruginosa ATCC 27853

Antimicrobial AgentMIC (µg/mL)MBC (µg/mL)
This compound 15.6 [1]31.25 [1]
Ciprofloxacin0.125 - 0.52 x MIC
Gentamicin2 - 416 - 32 x MIC
Meropenem0.25>512

Table 2: Comparative Efficacy against Staphylococcus aureus ATCC 25923

Antimicrobial AgentMIC (µg/mL)MBC (µg/mL)
This compound >500 >500
OxacillinEqual to MIC for most strainsSeldom >4 x MIC
Vancomycin1 - 2Equal to MIC for most strains
Linezolid1 - 4Not specified

Table 3: Comparative Efficacy against Escherichia coli ATCC 25922

Antimicrobial AgentMIC (µg/mL)MBC (µg/mL)
This compound >500 >500
Ampicillin2 - 8Not specified
Ciprofloxacin0.004 - 0.015Not specified
Trimethoprim/Sulfamethoxazole≤0.5/9.5Not specified

Experimental Protocols

The following section details the standardized methodologies used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial activity of this compound and standard antibiotics is primarily determined using the broth microdilution method.

1. Preparation of Materials:

  • Bacterial Strains: Standardized cultures of Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923, and Escherichia coli ATCC 25922 are grown in a suitable broth medium to a specific optical density.

  • Antimicrobial Agents: Stock solutions of this compound and standard antibiotics are prepared and serially diluted to achieve a range of concentrations.

  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing.

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Broth Microdilution Assay:

  • A standardized inoculum of the bacterial suspension is added to each well of the microtiter plate.

  • Serial twofold dilutions of the antimicrobial agents are then added to the wells.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

3. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

4. Determination of MBC:

  • To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate.

  • The plates are incubated for a further 18-24 hours.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Mandatory Visualization

Generalized Antibacterial Mechanisms of Alkaloids

While the specific molecular targets and signaling pathways of this compound have not been identified, the broader class of alkaloids, to which it belongs, is known to exert antibacterial effects through various general mechanisms. The following diagram illustrates these potential pathways. It is important to emphasize that this is a generalized representation and may not reflect the precise mechanism of this compound.

G cluster_mechanisms Potential Antibacterial Mechanisms of Alkaloids A Inhibition of Cell Wall Synthesis F Bactericidal Effect A->F Leads to cell lysis B Disruption of Cell Membrane Integrity B->F Causes leakage of cellular contents C Inhibition of Nucleic Acid Synthesis (DNA/RNA) G Bacteriostatic Effect C->G Prevents replication and transcription D Inhibition of Protein Synthesis D->G Halts essential enzyme and protein production E Inhibition of Metabolic Pathways E->G Disrupts vital cellular processes Alkaloid Alkaloid Compound (e.g., this compound) Alkaloid->A Alkaloid->B Alkaloid->C Alkaloid->D Alkaloid->E

Caption: Generalized potential antibacterial mechanisms of action for the alkaloid class of compounds.

Experimental Workflow for MIC and MBC Determination

The following diagram outlines the key steps involved in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

G cluster_workflow Experimental Workflow for MIC and MBC Determination A Prepare Bacterial Inoculum (Standardized Concentration) C Inoculate Microtiter Plate Wells with Bacteria and Antimicrobial A->C B Serial Dilution of Antimicrobial Agent B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F G Subculture from Wells with No Visible Growth onto Agar Plates F->G H Incubate Agar Plates at 37°C for 18-24 hours G->H I Observe for Bacterial Colonies H->I J Determine MBC (Lowest concentration with no colony growth) I->J

Caption: A stepwise representation of the broth microdilution method for MIC and MBC determination.

References

In Silico Showdown: Pandamarilactonine A's Predicted Binding Affinity to DNA Gyrase Compared to Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MANILA, Philippines – In the ongoing search for novel antimicrobial agents, the natural world remains a vital source of inspiration. Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has demonstrated antimicrobial activity against Pseudomonas aeruginosa, a challenging multi-drug resistant pathogen. While the precise molecular target of this compound is yet to be experimentally confirmed, in silico analyses suggest a potential interaction with DNA gyrase, a crucial bacterial enzyme for DNA replication and a validated target for many antibiotics.

This guide presents a comparative analysis of the predicted binding affinity of this compound with that of established P. aeruginosa DNA gyrase inhibitors. The data presented herein is based on a standardized in silico molecular docking protocol, providing a theoretical framework for understanding the potential efficacy of this compound as a novel antibacterial candidate.

Comparative Binding Affinity Data

The following table summarizes the predicted and experimentally determined binding affinities of this compound and known inhibitors against Pseudomonas aeruginosa DNA gyrase. Binding affinity is a measure of the strength of the interaction between a ligand (drug) and its protein target; a lower value generally indicates a stronger interaction.

CompoundTarget SubunitBinding Affinity (kcal/mol)MethodReference
This compound GyrA (putative)To be determinedMolecular Docking-
CiprofloxacinGyrA-6.98 ± 0.42Molecular Docking[1]
NovobiocinGyrBKd: 32 nMCalorimetry[2]
Novel Inhibitor (Compound 13)GyrBIC50: 2.2 µMEnzyme Inhibition Assay[3]

Note: The binding affinity of this compound is yet to be determined and is presented here as a prospective value to be obtained through the described in silico protocol.

Experimental Protocols: In Silico Binding Affinity Prediction

The following protocol outlines a standardized methodology for predicting the binding affinity of a ligand, such as this compound, to a protein target, in this case, P. aeruginosa DNA gyrase, using molecular docking.

Objective: To predict the binding affinity and binding mode of this compound to the active site of Pseudomonas aeruginosa DNA gyrase subunit A.

Materials:

  • Software:

    • Molecular modeling software (e.g., AutoDock Tools, PyMOL, UCSF Chimera)

    • Molecular docking software (e.g., AutoDock Vina)

    • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

  • Input Files:

    • 3D structure of this compound (SDF or MOL2 format)

    • Crystal structure of Pseudomonas aeruginosa DNA gyrase subunit A (PDB format)

Methodology:

  • Protein Preparation: a. Obtain the 3D crystal structure of P. aeruginosa DNA gyrase subunit A from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands from the protein structure. c. Add polar hydrogen atoms and assign Kollman charges to the protein. d. Define the grid box for docking, ensuring it encompasses the known active site of the enzyme.

  • Ligand Preparation: a. Draw the 2D structure of this compound and convert it to a 3D structure. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Save the prepared ligand in a format compatible with the docking software.

  • Molecular Docking: a. Launch the molecular docking software (e.g., AutoDock Vina). b. Specify the prepared protein and ligand files as input. c. Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search. d. Run the docking simulation.

  • Analysis of Results: a. The docking software will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding affinity score (in kcal/mol). b. The pose with the lowest binding energy is considered the most favorable. c. Visualize the best binding pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizing the In Silico Workflow

The following diagram illustrates the key steps involved in the in silico comparison of binding affinities.

InSilico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_comparison Comparison ligand_prep Ligand Preparation (this compound & Comparators) docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation (P. aeruginosa DNA Gyrase) protein_prep->docking binding_affinity Binding Affinity Calculation (kcal/mol) docking->binding_affinity pose_analysis Binding Pose & Interaction Analysis docking->pose_analysis comparison Comparative Analysis of Binding Affinities binding_affinity->comparison

In silico workflow for binding affinity comparison.

This structured in silico approach provides a rapid and cost-effective preliminary assessment of the potential of this compound as a DNA gyrase inhibitor. The predicted binding affinity, in conjunction with the analysis of its binding mode, can guide further experimental validation and lead optimization efforts in the development of new antibiotics to combat multidrug-resistant bacteria.

References

Comparative Guide to the Synthesis and Biological Evaluation of Pandamarilactonine-A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological evaluation of Pandamarilactonine-A analogues, a class of pyrrolidine (B122466) alkaloids isolated from Pandanus amaryllifolius. While research into the specific synthetic analogues of Pandamarilactonine-A and their biological activities is still emerging, this document compiles the available data on related compounds and extracts to offer insights into their potential as therapeutic agents. The information is presented to facilitate comparison and guide future research in this area.

Introduction to Pandamarilactonine-A

Pandamarilactonine-A is a naturally occurring alkaloid that, along with its isomers and derivatives, has garnered interest for its potential biological activities. The total synthesis of pandamarilactone-1 has been a key development, enabling the generation of Pandamarilactonines A-D.[1][2] This has opened avenues for the creation of various analogues to explore their structure-activity relationships.

Synthesis of Pandamarilactonine-A Analogues

The synthesis of Pandamarilactonine-A and its analogues typically involves multi-step processes. A notable total synthesis of pandamarilactone-1, which also yields Pandamarilactonines A-D, has been reported.[1][2] Further research has led to the isolation and structural elucidation of other analogues, including pandamarilactonine-C, -D, and -H, as well as norpandamarilactonine-A and -B. The stereochemistry of Pandamarilactonine-A and -B has also been revised based on synthetic studies.

A general workflow for the synthesis of these alkaloids can be summarized as follows:

Synthesis Workflow General Synthetic Workflow for Pandamarilactonine Analogues Start Starting Materials Key_Intermediate Formation of Key Intermediate Start->Key_Intermediate Cyclization Cyclization Reaction Key_Intermediate->Cyclization Modification Functional Group Modification/ Derivatization Cyclization->Modification Purification Purification and Characterization Modification->Purification Final_Product Pandamarilactonine-A Analogue Purification->Final_Product

Caption: A generalized workflow for the synthesis of Pandamarilactonine-A analogues.

Biological Evaluation: A Comparative Analysis

While specific quantitative data on the cytotoxicity of a wide range of synthetic Pandamarilactonine-A analogues against various cancer cell lines is limited in publicly available literature, existing studies on related extracts and compounds provide valuable preliminary insights.

Cytotoxicity and Antiproliferative Activity

Extracts from Pandanus species have demonstrated cytotoxic effects. For instance, an ethanolic extract of Pandanus amaryllifolius was found to induce apoptosis in the MDA-MB-231 human breast cancer cell line.[3] Studies on crude extracts of Pandanus tectorius have reported IC50 values against the KB (human epidermal carcinoma) cell line, indicating potential anticancer properties. However, it is important to note that these are crude extracts and the activity cannot be attributed to a single compound.

The table below summarizes the available data on the biological activity of Pandanus extracts and isolated compounds.

Compound/Extract Assay/Cell Line Activity/IC50 Value Reference
Pandanus amaryllifolius Ethanolic ExtractApoptosis Induction in MDA-MB-231 cellsInduced apoptosis
Pandamarilactonine AInhibition of Advanced Glycation End-products (AGEs) formation74% inhibition at 100 µg/mL
Pandamarilactonine BInhibition of Advanced Glycation End-products (AGEs) formation56% inhibition at 100 µg/mL
Pandanus tectorius n-Hexane ExtractCytotoxicity against KB cell lineIC50: 45.33 µg/mL
Stigmasta-4,22-dien-3-one (from P. tectorius)Cytotoxicity against KB cell lineIC50: 88.96 µg/mL
Pandanus foetidus Leaf Chloroform FractionBrine Shrimp Lethality BioassayLC50: 106.97 µg/mL
Pandamarilactonine B (and other alkaloids)Anti-inflammatory activity (inhibition of IL-6 and TNF-α)Showed inhibitory activity

Note: The data presented is for crude extracts and isolated natural products, not specifically for a series of synthetic Pandamarilactonine-A analogues. Further research is needed to establish a clear structure-activity relationship for synthetic derivatives.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of specific Pandamarilactonine-A analogues are not extensively reported. However, standard assays are typically employed. Below is a generalized protocol for a common cytotoxicity assay.

General Protocol for MTT Cytotoxicity Assay

This protocol outlines the general steps for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow General Workflow for MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture selected cancer cell line to ~80% confluency Cell_Seeding Seed cells into a 96-well plate at a predetermined density Cell_Culture->Cell_Seeding Incubation1 Incubate for 24 hours to allow cell attachment Cell_Seeding->Incubation1 Compound_Prep Prepare serial dilutions of Pandamarilactonine-A analogues Incubation1->Compound_Prep Treatment Treat cells with different concentrations of the analogues Compound_Prep->Treatment Incubation2 Incubate for a specified period (e.g., 24, 48, or 72 hours) Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours to allow formazan (B1609692) crystal formation Add_MTT->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Measurement Measure absorbance at the appropriate wavelength (e.g., 570 nm) Solubilization->Measurement Calculation Calculate cell viability (%) relative to untreated controls Measurement->Calculation IC50_Determination Determine the IC50 value Calculation->IC50_Determination

Caption: A step-by-step workflow of a typical MTT assay for cytotoxicity evaluation.

Potential Signaling Pathways

The precise signaling pathways modulated by Pandamarilactonine-A and its analogues are not yet fully elucidated. However, the induction of apoptosis by P. amaryllifolius extracts suggests that these compounds may interact with key regulators of programmed cell death.

A plausible, though yet unconfirmed, signaling pathway for the induction of apoptosis by Pandamarilactonine-A analogues is presented below. This is a hypothetical model based on common apoptotic pathways and requires experimental validation.

Apoptosis_Signaling_Pathway Hypothetical Apoptotic Signaling Pathway for Pandamarilactonine-A Analogues Panda_Analogue Pandamarilactonine-A Analogue Cell_Stress Induction of Cellular Stress Panda_Analogue->Cell_Stress Mitochondria Mitochondrial Dysfunction Cell_Stress->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by Pandamarilactonine-A analogues.

Conclusion and Future Directions

The synthesis and biological evaluation of Pandamarilactonine-A analogues represent a promising area of research for the development of new therapeutic agents. The available data, primarily from studies on crude extracts and a limited number of isolated natural products, suggest potential cytotoxic and anti-inflammatory activities. However, there is a clear need for systematic studies involving a broader range of synthetic analogues to establish definitive structure-activity relationships and to identify lead compounds with potent and selective biological activity.

Future research should focus on:

  • The synthesis of a diverse library of Pandamarilactonine-A analogues.

  • Comprehensive in vitro screening of these analogues against a panel of cancer cell lines to determine their IC50 values.

  • Detailed mechanistic studies to elucidate the specific signaling pathways modulated by the most active compounds.

  • In vivo studies to evaluate the efficacy and safety of promising lead candidates.

By addressing these research gaps, the full therapeutic potential of Pandamarilactonine-A analogues can be explored and potentially translated into novel treatments for various diseases.

References

Comparative Cytotoxicity of Pandamarilactonine-A and its Stereoisomers: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the cytotoxic effects of Pandamarilactonine-A and its stereoisomers remains an open area of scientific inquiry. Extensive literature searches did not yield specific quantitative data, such as IC50 values, directly comparing the cytotoxicity of Pandamarilactonine-A, -B, -C, and -D against cancer cell lines. While extracts of Pandanus amaryllifolius, the plant from which these alkaloids are isolated, have shown indications of biological activity, the specific contributions of each stereoisomer to any cytotoxic effects have not been detailed in publicly available research.[1]

This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for conducting such a comparative analysis. It outlines a standard experimental protocol for determining cytotoxicity and presents a plausible signaling pathway that may be involved, based on the known mechanisms of other cytotoxic alkaloids.

Hypothetical Data Presentation

To facilitate a direct comparison of cytotoxic activity, quantitative data should be summarized in a clear and structured format. The following table illustrates how such data, once generated, could be presented.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Selectivity Index (SI)
Pandamarilactonine-A MCF-7 (Breast)MTT48DataData
A549 (Lung)MTT48DataData
HCT116 (Colon)MTT48DataData
Pandamarilactonine-B MCF-7 (Breast)MTT48DataData
A549 (Lung)MTT48DataData
HCT116 (Colon)MTT48DataData
Pandamarilactonine-C MCF-7 (Breast)MTT48DataData
A549 (Lung)MTT48DataData
HCT116 (Colon)MTT48DataData
Pandamarilactonine-D MCF-7 (Breast)MTT48DataData
A549 (Lung)MTT48DataData
HCT116 (Colon)MTT48DataData
Doxorubicin MCF-7 (Breast)MTT48DataData
(Positive Control)A549 (Lung)MTT48DataData
HCT116 (Colon)MTT48DataData

IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. The Selectivity Index (SI) is typically calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancerous cell line, providing an indication of the compound's cancer-specific cytotoxicity.

Experimental Protocols

A standardized methodology is crucial for generating reproducible and comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is suitable for this type of study.[2][3][4][5]

MTT Cytotoxicity Assay Protocol
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Pandamarilactonine-A and its stereoisomers, as well as a positive control (e.g., Doxorubicin), in dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Pandamarilactonines & Control) treatment Treatment with Compounds (24h post-seeding) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition (3-4 hours incubation) incubation->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50 compare Compare Cytotoxicity calc_ic50->compare

Caption: Workflow for Comparative Cytotoxicity Analysis.

Potential Mechanism of Action: Intrinsic Apoptosis Pathway

Many cytotoxic alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][7][8][9] The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism. A simplified representation of this pathway is provided below.

G cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Cascade alkaloid Pandamarilactonine (Hypothetical) bcl2 Bcl-2 (Anti-apoptotic) alkaloid->bcl2 inhibits bax_bak Bax/Bak (Pro-apoptotic) alkaloid->bax_bak activates bcl2->bax_bak inhibits mito Mitochondrion bax_bak->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Intrinsic Apoptosis Signaling Pathway.

In this proposed mechanism, the cytotoxic compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, activating Caspase-9, which in turn activates the executioner Caspase-3, leading to the dismantling of the cell and apoptotic death. Investigating the expression levels of these key proteins in response to treatment with Pandamarilactonine stereoisomers would be a critical step in elucidating their mechanism of action.

References

Bridging the Gap: Validating In Silico Predictions of Pandamarilactonine A with In Vitro Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational forecasts and laboratory-based experimental data to elucidate the therapeutic potential of Pandamarilactonine A.

This guide provides a comparative analysis of in silico predictions and in vitro experimental data for this compound, an alkaloid isolated from Pandanus amaryllifolius. The aim is to offer researchers, scientists, and drug development professionals a clear overview of the current evidence supporting its potential therapeutic applications, primarily focusing on its roles in Alzheimer's disease and cancer. While computational studies have illuminated promising mechanisms of action, this guide critically assesses the extent to which these predictions have been substantiated by laboratory experiments.

In Silico Predictions vs. In Vitro Findings: A Comparative Overview

Computational models have predicted several potential mechanisms of action for this compound, including interactions with key signaling pathways implicated in cancer and neurodegenerative diseases. The following sections and tables summarize these predictions and the available in vitro data that either supports or has yet to validate these claims.

Anti-Alzheimer's Disease Activity

In silico studies have suggested that this compound has a strong binding affinity for amyloid-beta (Aβ) dodecameric structures, which are key pathological components in Alzheimer's disease. This prediction has been directly supported by in vitro experimental data.

Table 1: Comparison of In Silico Predictions and In Vitro Data for Anti-Alzheimer's Activity

In Silico PredictionIn Vitro ExperimentQuantitative In Vitro DataStatus
High binding affinity to Aβ dodecameric structureThioflavin T (ThT) Assay74% inhibition of Aβ aggregation at 100 µg/mLValidated
Anti-Cancer Activity

In the context of cancer, in silico studies have pointed towards the modulation of critical signaling pathways such as PI3K-Akt, MAPK, and HIF-1 by this compound. However, direct in vitro validation of these specific predictions for the purified compound is currently lacking in the available scientific literature.

Research on the crude ethanol (B145695) extract of Pandanus amaryllifolius, the plant from which this compound is derived, has demonstrated pro-apoptotic effects in the MDA-MB-231 human breast cancer cell line. While this suggests a potential anti-cancer activity for the plant's constituents, it is not a direct validation of the activity of purified this compound or its specific effects on the predicted signaling pathways.

Table 2: In Vitro Anti-Cancer Activity of Pandanus amaryllifolius Ethanol Extract

Cell LineAssayKey FindingsIC50
MDA-MB-231Cell Cycle AnalysisG0/G1 phase arrest90 µg/mL
MDA-MB-231Annexin V AssayIncreased early and late apoptosis90 µg/mL
MDA-MB-231TUNEL AssayIncreased DNA fragmentation90 µg/mL

Note: The data presented above is for a crude extract and not for purified this compound. Further research is required to attribute these effects specifically to this compound and to validate the in silico predicted mechanisms.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is a standard method for assessing the inhibition of amyloid-beta fibril formation.

  • Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL and incubated at room temperature for 1-2 hours to ensure monomerization. The HFIP is then evaporated under a gentle stream of nitrogen gas, and the resulting peptide film is stored at -20°C.

  • Aggregation Assay: The Aβ42 peptide film is reconstituted in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 2 mM and then diluted in phosphate-buffered saline (PBS) to a final concentration of 10 µM.

  • Inhibitor Addition: this compound is added to the Aβ42 solution at the desired concentrations (e.g., 100 µg/mL). A control with no inhibitor is also prepared.

  • Incubation: The mixture is incubated at 37°C for 24-48 hours with continuous agitation to promote fibril formation.

  • ThT Fluorescence Measurement: After incubation, an aliquot of the Aβ42 solution is mixed with Thioflavin T solution (final concentration of 5 µM in PBS).

  • Data Acquisition: Fluorescence intensity is measured using a fluorescence spectrophotometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm. A decrease in fluorescence intensity in the presence of the inhibitor compared to the control indicates inhibition of Aβ aggregation.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: MDA-MB-231 cells are cultured in appropriate media and treated with the Pandanus amaryllifolius ethanol extract at its IC50 concentration (90 µg/mL) for a specified period (e.g., 24, 48 hours). Control cells are treated with the vehicle (e.g., DMSO).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: MDA-MB-231 cells are grown on coverslips and treated with the Pandanus amaryllifolius ethanol extract as described for the Annexin V assay.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing Triton X-100.

  • TUNEL Reaction: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.

  • Microscopy: The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The cells are then visualized using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways and experimental workflows discussed in this guide.

G Predicted Anti-Cancer Signaling Pathways for this compound cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway cluster_2 HIF-1 Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Pandamarilactonine_A_PI3K This compound Pandamarilactonine_A_PI3K->PI3K Predicted Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MAPK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Pandamarilactonine_A_MAPK This compound Pandamarilactonine_A_MAPK->Raf Predicted Inhibition Hypoxia Hypoxia HIF1a_Stabilization HIF1a_Stabilization Hypoxia->HIF1a_Stabilization Induces HIF1_Complex HIF1_Complex HIF1a_Stabilization->HIF1_Complex Forms complex with HIF-1β HRE HRE HIF1_Complex->HRE Binds to Hypoxia-Response Element Angiogenesis_Metabolism Angiogenesis_Metabolism HRE->Angiogenesis_Metabolism Promotes Pandamarilactonine_A_HIF1 This compound Pandamarilactonine_A_HIF1->HIF1a_Stabilization Predicted Inhibition

Caption: Predicted signaling pathways targeted by this compound.

G Experimental Workflow for In Vitro Validation cluster_0 Anti-Alzheimer's Activity Validation cluster_1 Anti-Cancer Activity Validation (Crude Extract) Abeta_Preparation Aβ42 Peptide Preparation Abeta_Aggregation Induce Aggregation Abeta_Preparation->Abeta_Aggregation Add_PandaA Add this compound Abeta_Aggregation->Add_PandaA ThT_Assay Thioflavin T Assay Add_PandaA->ThT_Assay Fluorescence_Measurement Measure Fluorescence ThT_Assay->Fluorescence_Measurement Cell_Culture Culture MDA-MB-231 Cells Treat_Extract Treat with P. amaryllifolius Extract Cell_Culture->Treat_Extract Apoptosis_Assays Perform Apoptosis Assays (Annexin V, TUNEL) Treat_Extract->Apoptosis_Assays Flow_Cytometry Flow Cytometry / Microscopy Apoptosis_Assays->Flow_Cytometry

Safety Operating Guide

Essential Procedures for the Safe Disposal of Pandamarilactonine A

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data for Pandamarilactonine A necessitates a cautious, risk-based approach to its handling and disposal. All researchers, scientists, and drug development professionals must treat this novel compound as potentially hazardous. This document provides a comprehensive, step-by-step guide for the safe management and disposal of this compound waste, grounded in established laboratory safety principles for uncharacterized substances.

Core Safety and Handling Precautions

Given that a specific Safety Data Sheet (SDS) for this compound is not available, all personnel must adhere to stringent safety protocols based on the general hazards associated with its chemical classes—alkaloids and lactones. Many alkaloids exhibit significant biological activity and potential toxicity, while some lactones can be irritants or sensitizers.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves are mandatory.
Eye Protection Safety glasses with side shields or chemical safety goggles must be worn.
Lab Coat A standard laboratory coat is required to prevent skin contact.
Respiratory All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.

**Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in compliance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Protocol for Disposal:

  • Segregation and Labeling:

    • Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, vials), solutions, and personal protective equipment (PPE), in a dedicated, leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known potential hazards (e.g., "Potentially Toxic Alkaloid," "Bioactive Compound").

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Maintain a log of the accumulated waste.

  • Consultation with Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS office with all available information about the compound, including its chemical class (alkaloid, lactone) and that its toxicological properties have not been fully characterized.

  • Decontamination of Laboratory Equipment:

    • Thoroughly decontaminate all non-disposable laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound.

    • A recommended decontamination procedure involves rinsing the equipment with a suitable organic solvent (such as ethanol (B145695) or acetone) to dissolve any residue, followed by a thorough washing with soap and water.

    • Collect the initial solvent rinse as hazardous waste and dispose of it in the designated this compound waste container.

Chemical and Physical Properties

Limited quantitative data for this compound is available in the public domain. The following table summarizes its basic chemical identifiers.

PropertyValue
Chemical Class Alkaloid, Lactone
Source Isolated from the leaves and roots of Pandanus amaryllifolius.[1][2]
Molecular Formula C10H13NO3
Biological Activity Antimicrobial activity against Pseudomonas aeruginosa.[3][4]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Storage and Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a chemical fume hood A->B C Collect all solid and liquid waste in a dedicated container B->C Waste Generation D Label container: 'Hazardous Waste - this compound' C->D E Store sealed container in a designated secure area D->E F Contact Institutional EHS for waste pickup E->F I Proper disposal via licensed facility F->I Final Disposal (Managed by EHS) G Decontaminate all non-disposable equipment H Collect decontamination solvent as hazardous waste G->H H->C

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pandamarilactonine A
Reactant of Route 2
Pandamarilactonine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.